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  • Product: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride
  • CAS: 1354963-52-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive scientific overview of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS No: 1354963-52-2), a heterocyclic building block with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS No: 1354963-52-2), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established chemical principles and analogous structures to offer a robust profile. We will delve into its predicted physicochemical properties, a plausible synthetic route via the Strecker reaction, expected spectral characteristics, and its potential applications, particularly in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The introduction of an α-aminonitrile functional group onto the THP ring at the 4-position creates a versatile chiral building block, 2-Amino-2-(oxan-4-yl)acetonitrile. The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it an attractive intermediate for further chemical transformations. This guide aims to provide a detailed technical understanding of this compound, leveraging established knowledge of its constituent functional groups to predict its chemical behavior and utility.

Physicochemical Properties

The predicted physicochemical properties of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride are summarized in the table below. These values are estimated based on the compound's structure and data from analogous molecules.

PropertyPredicted ValueReference/Justification
CAS Number 1354963-52-2Supplier Information
Molecular Formula C₇H₁₃ClN₂OSupplier Information
Molecular Weight 176.64 g/mol Supplier Information
Appearance White to off-white crystalline solidInferred from similar aminonitrile hydrochlorides
Melting Point >150 °C (with decomposition)Typical for aminonitrile hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents.The hydrochloride salt form significantly increases polarity and aqueous solubility.
pKa (of ammonium ion) ~7-8Estimated based on typical α-amino groups
Storage 2-8°C, under inert atmosphereSupplier recommendation, to prevent hydrolysis and degradation

Synthesis and Purification

A highly plausible and efficient method for the synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile is the Strecker amino acid synthesis .[3][4] This one-pot, three-component reaction is a well-established method for preparing α-aminonitriles from a carbonyl compound, an amine source, and a cyanide source.[5]

Proposed Synthetic Pathway: Strecker Reaction

The synthesis would proceed by reacting tetrahydropyran-4-one with a source of ammonia (such as ammonium chloride) and a cyanide salt (such as sodium or potassium cyanide). The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

Diagram 1: Proposed Synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride via Strecker Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tetrahydropyranone Tetrahydropyran-4-one Iminium Iminium Ion Tetrahydropyranone->Iminium + NH₃, - H₂O Ammonia NH₃ (from NH₄Cl) Cyanide CN⁻ (from NaCN/KCN) Aminonitrile_free 2-Amino-2-(oxan-4-yl)acetonitrile (free base) Iminium->Aminonitrile_free + CN⁻ Product 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride Aminonitrile_free->Product + HCl

Caption: Strecker synthesis pathway.

Detailed Experimental Protocol (Predictive)
  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with tetrahydropyran-4-one (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent mixture (e.g., water/methanol).

  • Cyanide Addition: The mixture is cooled in an ice bath, and a solution of sodium cyanide (1.1 eq) in water is added dropwise, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free-base aminonitrile.

  • Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

  • Purification: The precipitated 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.

Spectral Analysis (Predicted)

The following spectral data are predicted for 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0-10.0br s3H-NH₃⁺
~4.5-4.8m1H-CH(NH₃⁺)CN
~3.8-4.0m2H-OCH₂ (axial)
~3.4-3.6m2H-OCH₂ (equatorial)
~1.8-2.2m4H-CH₂-
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~118-122-CN
~65-68-OCH₂
~50-55-CH(NH₃⁺)CN
~30-35-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Strong, broadN-H stretch (ammonium salt)
2950-2850MediumC-H stretch (aliphatic)
~2240Weak to mediumC≡N stretch
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1100StrongC-O-C stretch (ether)

The nitrile stretch in α-aminonitriles can be weaker than in other nitriles.[6][7]

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 141.10.

Reactivity and Stability

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a relatively stable solid under recommended storage conditions. However, its reactivity is dictated by the α-aminonitrile functionality.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an α-amino amide and subsequently an α-amino acid.[8][9] This reactivity is a cornerstone of the Strecker synthesis for producing amino acids.[3][4]

  • Reaction with Nucleophiles: The primary amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and Schiff base formation.

  • Stability of the Tetrahydropyran Ring: The tetrahydropyran ring is generally stable under a wide range of reaction conditions, making it a robust scaffold.[10]

Diagram 2: Reactivity of 2-Amino-2-(oxan-4-yl)acetonitrile

G Aminonitrile 2-Amino-2-(oxan-4-yl)acetonitrile Amide 2-Amino-2-(oxan-4-yl)acetamide Aminonitrile->Amide Partial Hydrolysis (H⁺ or OH⁻) N_Acylated N-Acyl-2-amino-2-(oxan-4-yl)acetonitrile Aminonitrile->N_Acylated Acylation (e.g., Ac₂O, AcCl) N_Alkylated N-Alkyl-2-amino-2-(oxan-4-yl)acetonitrile Aminonitrile->N_Alkylated Alkylation (e.g., R-X) Amino_Acid 2-Amino-2-(oxan-4-yl)acetic acid Amide->Amino_Acid Full Hydrolysis (H⁺ or OH⁻)

Caption: Key reactions of the aminonitrile.

Potential Applications in Drug Discovery

The structural features of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride make it a valuable building block in drug discovery programs.

  • Scaffold for Novel Therapeutics: The tetrahydropyran ring can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[2] The α-aminonitrile group provides a handle for introducing further diversity and pharmacophoric features.

  • Synthesis of Unnatural Amino Acids: Hydrolysis of the nitrile group leads to the corresponding α-amino acid, which can be incorporated into peptides or used as a chiral building block for the synthesis of more complex molecules.

  • Bioisosteric Replacement: The tetrahydropyran ring is often used as a bioisostere for a cyclohexane ring, with the ether oxygen potentially acting as a hydrogen bond acceptor, leading to improved target binding.[2]

Safety and Handling

While specific toxicity data for 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is not available, compounds containing the aminonitrile functional group should be handled with caution due to their potential to release cyanide.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or potential decomposition products.[13][15] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1]

  • In case of exposure: Seek immediate medical attention.

Conclusion

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a promising and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. While specific experimental data is limited, this in-depth technical guide, based on established chemical principles and data from analogous structures, provides a solid foundation for its synthesis, characterization, and application. Its straightforward synthesis via the Strecker reaction and the valuable combination of the tetrahydropyran scaffold and the reactive α-aminonitrile functionality position it as a key intermediate for the development of novel and improved therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted and encouraged.

References

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Exploratory

The Thermodynamic Stability of Oxan-4-yl Based Amino Nitriles: An In-depth Technical Guide

Abstract The oxan-4-yl (tetrahydropyran-4-yl) scaffold is a privileged motif in medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart three-dimensionality to molecular structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxan-4-yl (tetrahydropyran-4-yl) scaffold is a privileged motif in medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart three-dimensionality to molecular structures. When functionalized with an amino nitrile moiety at the C4 position, this scaffold presents a unique set of stereoelectronic and conformational challenges that dictate its thermodynamic stability. This in-depth technical guide provides a comprehensive analysis of the factors governing the stability of oxan-4-yl based amino nitriles. We will delve into the intricate interplay of steric hindrance, the anomeric effect, and other non-covalent interactions that determine the preferred conformations and overall thermodynamic landscape of these important chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural and energetic properties of this versatile molecular framework.

Introduction: The Significance of the Oxan-4-yl Amino Nitrile Core in Drug Discovery

The incorporation of saturated heterocyclic rings is a well-established strategy in modern drug design to improve properties such as solubility, metabolic stability, and target engagement. Among these, the oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is frequently employed. Its chair-like conformation provides a rigid scaffold for the precise spatial arrangement of substituents.[1]

The amino nitrile functional group, a geminal arrangement of an amine and a nitrile, is a versatile synthon in organic chemistry, most notably as a precursor to α-amino acids via the Strecker synthesis.[2][3] The combination of the oxan-4-yl scaffold with a 4-amino-4-carbonitrile substitution pattern, as seen in 4-aminotetrahydro-2H-pyran-4-carbonitrile (CAS 50289-12-8), creates a molecule with significant potential in the synthesis of novel, conformationally constrained amino acids and other bioactive molecules.[4][5] Understanding the intrinsic thermodynamic stability of this core structure is paramount for its effective utilization in drug discovery campaigns.

This guide will dissect the key structural and electronic features that govern the stability of oxan-4-yl based amino nitriles, providing a theoretical framework and practical methodologies for their analysis.

Conformational Landscape of the Oxan-4-yl Ring

The oxane ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain.[1] In a monosubstituted oxane, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to avoid steric clashes with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[6]

However, the presence of the endocyclic oxygen atom introduces a layer of complexity not present in cyclohexane. The C-O bond is shorter than a C-C bond, and the oxygen atom possesses lone pairs of electrons, which can lead to significant stereoelectronic interactions.[7]

The Decisive Role of Stereoelectronic Effects

Stereoelectronic effects are orbital interactions that influence the shape and stability of a molecule.[8] In the context of oxan-4-yl amino nitriles, several such effects are at play.

The Anomeric Effect: A Guiding Principle

The anomeric effect is a well-documented stereoelectronic phenomenon in saturated heterocyclic systems, describing the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to favor the axial orientation, contrary to what would be predicted based on sterics alone.[9] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding (σ*) orbital of the C-substituent bond when they are anti-periplanar.[10]

While the C4 position of the oxane ring is not the anomeric carbon (C2), the underlying principles of hyperconjugation can still influence the stability of substituents at this position. The lone pairs on the ring oxygen can engage in stabilizing interactions with the antibonding orbitals of the C4-amino and C4-nitrile bonds. The strength of these interactions is highly dependent on the dihedral angle between the interacting orbitals, and thus, the conformation of the ring.

The "Reverse Anomeric Effect" and the Influence of the Amino Group

The "reverse anomeric effect" describes the preference of electropositive or protonated amino groups for the equatorial position at the anomeric center, which is counter to the classical anomeric effect.[11] While not directly applicable to the C4 position, the electronic nature of the amino group is a critical consideration. The nitrogen lone pair can participate in its own set of stereoelectronic interactions.

The Gem-Disubstituent Effect

The presence of two substituents on the same carbon atom, as in the case of the amino and nitrile groups at C4, introduces the gem-disubstituent effect (or Thorpe-Ingold effect). This effect can influence the bond angles and conformational preferences of the ring. In cyclohexane systems, gem-dimethyl substitution, for example, can alter the chair-boat energy difference and influence the rates of cyclization reactions.[9] A similar effect can be anticipated in the oxan-4-yl system, where the steric and electronic demands of the amino and nitrile groups will influence the puckering of the oxane ring.

Thermodynamic Stability: A Synthesis of Steric and Electronic Factors

The overall thermodynamic stability of a given conformer of an oxan-4-yl amino nitrile is the net result of a complex interplay between destabilizing steric interactions and potentially stabilizing stereoelectronic effects.

The two primary chair conformations for a 4-amino-4-cyano-tetrahydropyran are depicted below, with one having the amino group axial and the nitrile equatorial, and the other having the amino group equatorial and the nitrile axial.

Caption: Chair conformations of 4-amino-4-cyano-tetrahydropyran.

The relative energies of these conformers will be determined by:

  • 1,3-Diaxial Interactions: The axial substituent (either -NH2 or -CN) will experience steric repulsion with the axial hydrogens at the C2 and C6 positions. The magnitude of this repulsion will depend on the effective size of the substituent.

  • Gauche Interactions: The equatorial substituent will have gauche interactions with the adjacent ring carbons.

  • Hyperconjugative Interactions: The potential for stabilizing n -> σ* interactions between the oxygen lone pairs and the antibonding orbitals of the C4-substituent bonds. The optimal anti-periplanar alignment for this interaction is more readily achieved when the substituent is axial.

Methodologies for Stability Assessment

A multi-pronged approach combining computational and experimental techniques is essential for a thorough understanding of the thermodynamic stability of oxan-4-yl based amino nitriles.

Computational Chemistry: A Predictive Powerhouse

Quantum chemical calculations are indispensable tools for probing the conformational preferences and thermodynamic properties of molecules.[12]

5.1.1 Density Functional Theory (DFT) Calculations

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are widely used to calculate the optimized geometries and relative energies of different conformers.[13] These calculations can provide valuable insights into the Gibbs free energy differences between axial and equatorial conformers, thus predicting the equilibrium populations.

Table 1: Hypothetical Relative Energies of 4-Amino-4-Cyano-Tetrahydropyran Conformers

ConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Axial-NH2 / Equatorial-CN0.0 (Reference)Potential n -> σ(C-N) hyperconjugation; 1,3-diaxial strain from -NH2
Equatorial-NH2 / Axial-CN+0.8Potential n -> σ(C-CN) hyperconjugation; 1,3-diaxial strain from -CN

Note: These are hypothetical values for illustrative purposes. Actual values would be determined through rigorous DFT calculations.

5.1.2 Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful technique to dissect the electronic structure of a molecule and quantify stereoelectronic interactions.[14] It can be used to identify and quantify the energy of hyperconjugative interactions, such as the n -> σ* donation from the oxygen lone pairs to the antibonding orbitals of the C-N and C-CN bonds.[15] This provides a quantitative measure of the electronic stabilization contributing to the anomeric effect and related phenomena.

G cluster_workflow Computational Workflow for Stability Analysis start Build 3D Structures of Conformers dft Geometry Optimization and Frequency Calculation (DFT) start->dft thermo Calculate Thermodynamic Properties (ΔG, ΔH, S) dft->thermo nbo Natural Bond Orbital (NBO) Analysis dft->nbo energy Identify Lowest Energy Conformer thermo->energy interactions Quantify Stereoelectronic Interactions (n -> σ*) nbo->interactions conclusion Determine Relative Thermodynamic Stabilities energy->conclusion interactions->conclusion

Caption: Workflow for computational analysis of thermodynamic stability.

Experimental Verification: Grounding Theory in Reality

Computational predictions must be validated by experimental data.

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution.[16] Key parameters include:

  • Chemical Shifts: The chemical shifts of the ring protons are sensitive to their local electronic environment and spatial orientation.

  • Coupling Constants: Vicinal (3J) coupling constants, particularly between protons on adjacent carbons, are related to the dihedral angle between them via the Karplus equation. This allows for the determination of the ring's conformation and the axial/equatorial orientation of substituents.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve the oxan-4-yl amino nitrile in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL.

  • 1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of all proton and carbon signals.

  • Coupling Constant Analysis: Measure the vicinal coupling constants for the ring protons.

  • Conformational Equilibrium: Use the measured coupling constants to calculate the populations of the different chair conformers.

5.2.2 X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, including the precise bond lengths, bond angles, and conformation.[17][18] This technique offers a definitive picture of the preferred conformation in the crystalline state, which can then be compared to the solution-phase and computational data.

G cluster_workflow Integrated Experimental and Computational Approach synthesis Synthesis of Oxan-4-yl Amino Nitrile nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray computation Computational Modeling (DFT, NBO) comp_results Predicted Stabilities and Conformations computation->comp_results nmr_results Solution-Phase Conformation nmr->nmr_results xray_results Solid-State Structure xray->xray_results correlation Correlate and Validate Findings comp_results->correlation nmr_results->correlation xray_results->correlation conclusion Comprehensive Understanding of Thermodynamic Stability correlation->conclusion

Caption: Integrated workflow for stability determination.

Conclusion: A Delicate Balance of Forces

The thermodynamic stability of oxan-4-yl based amino nitriles is not governed by a single dominant factor but rather by a delicate balance of competing steric and stereoelectronic effects. While steric hindrance from 1,3-diaxial interactions generally disfavors axial substituents, stabilizing hyperconjugative interactions involving the lone pairs of the ring oxygen can counteract this, particularly for electronegative substituents. The geminal amino and nitrile groups at the C4 position further modulate the conformational landscape through their own electronic and steric demands.

A comprehensive understanding of these molecules requires an integrated approach that leverages the predictive power of computational chemistry with the empirical validation of experimental techniques like NMR spectroscopy and X-ray crystallography. By carefully dissecting these contributing forces, researchers can gain a deeper appreciation for the subtle factors that govern the structure, stability, and ultimately, the biological activity of this important class of compounds.

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Foundational

The Strategic Integration of the Tetrahydropyran Moiety: A Technical Guide to 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride in Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among these, the tetrahydropyran (THP) ri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among these, the tetrahydropyran (THP) ring has emerged as a privileged structural motif, prized for its ability to enhance aqueous solubility, modulate lipophilicity, and provide a stable, non-aromatic framework. This technical guide delves into the medicinal chemistry of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride, a versatile building block that embodies the strategic advantages of the THP moiety. We will explore its synthesis, with a focus on the robust and adaptable Strecker reaction, and elucidate its potential as a key intermediate in the generation of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

The Ascendancy of the Tetrahydropyran Ring in Drug Design: A Field-Proven Perspective

The incorporation of a tetrahydropyran (THP) ring into a drug candidate is a deliberate and strategic choice, driven by a wealth of empirical evidence supporting its positive impact on drug-like properties. From a senior application scientist's perspective, the THP moiety is not merely a passive linker or a bulky substituent; it is an active contributor to a molecule's overall performance.

The primary advantages of the THP ring can be understood through the lens of absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] The oxygen atom within the THP ring introduces a degree of polarity and a hydrogen bond acceptor, which can significantly improve a compound's aqueous solubility compared to its carbocyclic analogue, cyclohexane.[1] This enhanced solubility is often a critical factor in achieving good oral bioavailability.

Furthermore, the THP ring is considered a bioisostere of the cyclohexane ring, allowing it to occupy a similar conformational space while offering distinct electronic properties.[1] This substitution can lead to improved metabolic stability by blocking or altering sites of metabolism. The replacement of a methylene group with an oxygen atom can prevent undesirable oxidative metabolism that might occur on a cyclohexane ring. This strategic switch has been shown to reduce clearance and improve the pharmacokinetic profile of drug candidates.[1]

The following diagram illustrates the logical flow of how the properties of the THP ring contribute to improved drug-like characteristics.

ADME_Properties cluster_0 Structural Feature: Tetrahydropyran (THP) Ring cluster_1 Physicochemical Advantages cluster_2 Pharmacokinetic Outcomes (ADME) THP Tetrahydropyran Moiety Solubility Enhanced Aqueous Solubility THP->Solubility H-bond acceptor Lipophilicity Modulated Lipophilicity THP->Lipophilicity Bioisostere of cyclohexane Metabolic_Stability Improved Metabolic Stability THP->Metabolic_Stability Blocks metabolic sites Absorption Improved Absorption (Oral Bioavailability) Solubility->Absorption Distribution Favorable Distribution Lipophilicity->Distribution Metabolism Reduced Metabolism/Clearance Metabolic_Stability->Metabolism Excretion Optimized Excretion Metabolism->Excretion

Caption: The influence of the tetrahydropyran moiety on drug properties.

Synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride: A Robust and Scalable Approach

The most direct and industrially scalable method for the synthesis of α-aminonitriles is the Strecker reaction.[4][5][6] This multicomponent reaction offers a convergent and atom-economical route to the desired product from readily available starting materials.

The Strecker Reaction: A Time-Tested Transformation

The Strecker synthesis involves the reaction of a carbonyl compound (in this case, tetrahydropyran-4-one) with a source of ammonia and a cyanide source.[4][5] The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile. The final product can then be isolated as its hydrochloride salt to improve stability and handling.

The following diagram illustrates the general mechanism of the Strecker reaction for the synthesis of 2-amino-2-(oxan-4-yl)acetonitrile.

Strecker_Mechanism Ketone Tetrahydropyran-4-one Imine Tetrahydropyran-4-imine (intermediate) Ketone->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Aminonitrile 2-Amino-2-(oxan-4-yl)acetonitrile Imine->Aminonitrile + CN- Cyanide CN- Cyanide->Aminonitrile HCl_Salt 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride Aminonitrile->HCl_Salt + HCl HCl HCl HCl->HCl_Salt

Caption: Generalized Strecker synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride, adapted from established methodologies for the Strecker synthesis of α-aminonitriles from cyclic ketones.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Tetrahydropyran-4-one100.1210.0 g0.10
Ammonium Chloride (NH₄Cl)53.496.4 g0.12
Sodium Cyanide (NaCN)49.015.9 g0.12
25% Aqueous Ammonia (NH₄OH)35.0520 mL-
Methanol (MeOH)32.04100 mL-
Diethyl Ether (Et₂O)74.12200 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, dissolve ammonium chloride (6.4 g, 0.12 mol) in 25% aqueous ammonia (20 mL).

  • Addition of Ketone: To the stirred solution, add tetrahydropyran-4-one (10.0 g, 0.10 mol) dropwise, maintaining the temperature below 10 °C.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.9 g, 0.12 mol) in 20 mL of water. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(oxan-4-yl)acetonitrile as an oil.

  • Salt Formation: Dissolve the crude aminonitrile in 50 mL of diethyl ether and cool in an ice-water bath. Add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons and the α-proton.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the nitrile carbon, the α-carbon, and the carbons of the tetrahydropyran ring.[9]

  • IR Spectroscopy: A strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The N-H stretching of the primary amine hydrochloride will appear as a broad band in the range of 2400-3200 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.

Applications in Medicinal Chemistry: A Versatile Building Block

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a valuable intermediate for the synthesis of more complex molecules, particularly unnatural α-amino acids and their derivatives. The hydrolysis of the nitrile group provides access to 2-amino-2-(oxan-4-yl)acetic acid, a non-proteinogenic amino acid that can be incorporated into peptides or used as a scaffold for further synthetic elaboration.

The presence of the THP moiety makes this building block particularly attractive for the synthesis of compounds targeting a wide range of therapeutic areas, including:

  • Antitumor Agents: The THP ring is a common feature in various antitumor agents, where it can contribute to improved efficacy and pharmacokinetic profiles.[10]

  • Neurological Disorders: The favorable properties conferred by the THP ring make it a useful component in the design of drugs targeting the central nervous system.

  • Infectious Diseases: The incorporation of the THP motif has been explored in the development of novel antibacterial and antiviral agents.

The following diagram illustrates the potential synthetic utility of the title compound.

Applications cluster_0 Core Building Block cluster_1 Key Intermediates cluster_2 Potential Therapeutic Areas Aminonitrile 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride Amino_Acid 2-Amino-2-(oxan-4-yl)acetic acid Aminonitrile->Amino_Acid Hydrolysis Diamines 1,2-Diamines Aminonitrile->Diamines Reduction Heterocycles Substituted Heterocycles Aminonitrile->Heterocycles Cyclization Reactions Oncology Oncology Amino_Acid->Oncology CNS Neurological Disorders Diamines->CNS Infectious_Diseases Infectious Diseases Heterocycles->Infectious_Diseases

Caption: Synthetic utility of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride represents more than just another chemical intermediate; it is a manifestation of a rational drug design strategy that prioritizes favorable ADME properties. The integration of the tetrahydropyran moiety provides a proven pathway to enhance solubility, metabolic stability, and overall drug-likeness. The robust and scalable Strecker synthesis ensures its accessibility for a wide range of research and development applications. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the strategic use of well-designed building blocks like 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride will undoubtedly play an increasingly critical role in the successful discovery and development of new medicines.

References

  • O'Brien, P., & Unthank, M. G. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 8(12), 2639-2653. [Link]

  • Wikipedia. (2023, December 28). Strecker amino acid synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

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  • Redda, K. K., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Current Medicinal Chemistry. [Link]

  • Sutor, A., et al. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, 9. [Link]

  • Soderberg, T. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Department of Medicinal Chemistry. (n.d.). Patent applications. Jagiellonian University Medical College. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3 carbonitrile 4b. ResearchGate. [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
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  • Cox, L. R., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Tetrahedron, 73(15), 2034-2046. [Link]

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  • Paz, J., & García, M. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 16(10), 382. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. [Link]

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  • Safari, J., & Gandomi-Ravandi, S. (2013). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. International Journal of Organic Chemistry, 3(2), 125-130. [Link]

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  • Imai, K., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1989. [Link]

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Exploratory

Role of 2-Amino-2-(oxan-4-yl)acetonitrile HCl as a Pharmaceutical Building Block

Executive Summary 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride (CAS: 1354963-52-2) acts as a critical "gateway intermediate" in modern medicinal chemistry. It is the direct Strecker synthesis precursor to 2-(tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride (CAS: 1354963-52-2) acts as a critical "gateway intermediate" in modern medicinal chemistry. It is the direct Strecker synthesis precursor to 2-(tetrahydro-2H-pyran-4-yl)glycine , a non-natural amino acid widely employed to modulate the physicochemical properties of peptide-based drugs and small molecule inhibitors.

In the context of lead optimization, this building block offers a strategic advantage: the tetrahydropyran (THP) ring serves as a polar bioisostere for cyclohexyl or phenyl groups. By incorporating this moiety, medicinal chemists can significantly lower lipophilicity (LogP) and improve aqueous solubility without altering the steric bulk required for receptor binding.

Chemical Profile & Structural Logic

Identity
  • IUPAC Name: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile hydrochloride

  • Common Name:

    
    -Amino-4-tetrahydropyranacetonitrile HCl
    
  • CAS Number: 1354963-52-2 (HCl Salt); 1247619-00-6 (Free Base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.64 g/mol [1]

Structural Advantages (The "THP Effect")

The oxan-4-yl (THP) group is a "privileged structure" in drug design. Its inclusion via this building block addresses two common failure modes in drug development: poor solubility and high metabolic clearance.

FeaturePharmacological ImpactMechanism
Ether Oxygen Reduced LogP The cyclic ether lowers lipophilicity compared to a carbocyclic analog (e.g., cyclohexyl), reducing non-specific binding and improving solubility.
Steric Bulk Receptor Fit The chair conformation of the THP ring mimics the spatial volume of a phenyl or cyclohexyl ring, preserving binding affinity in hydrophobic pockets (e.g., S1/S2 pockets of proteases).
Metabolic Stability Extended Half-life Unlike phenyl rings prone to oxidation, the THP ring is generally metabolically robust, blocking "soft spots" in the molecule.

Synthesis & Manufacturing Workflow

The synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile HCl follows a classic Strecker Synthesis pathway, utilizing tetrahydro-4H-pyran-4-one as the starting ketone. This protocol is favored for its scalability and the stability of the resulting HCl salt.

Reaction Pathway Visualization

The following diagram outlines the conversion of the ketone to the amino nitrile and its downstream hydrolysis to the amino acid.[2]

StreckerSynthesis cluster_0 Key Transformation Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Intermediate Iminium Ion (Transient) Ketone->Intermediate Condensation (NH3) Reagents NH4Cl + NaCN (Strecker Conditions) Reagents->Intermediate Product 2-Amino-2-(oxan-4-yl)acetonitrile (Target Scaffold) Intermediate->Product Nucleophilic Attack (CN-) Downstream 2-(Tetrahydro-2H-pyran-4-yl)glycine (Non-Natural Amino Acid) Product->Downstream Acid Hydrolysis (HCl/H2O)

Caption: Figure 1. Strecker synthesis pathway converting the THP-ketone to the target amino-nitrile building block.

Detailed Experimental Protocol

Note: This protocol involves the handling of cyanides. All work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step 1: Preparation of the Amino Nitrile

  • Reagent Setup: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of water and methanol (1:1 v/v).

  • Amine Source: Add ammonium chloride (1.1 eq) to the solution. Stir for 15 minutes at room temperature to facilitate imine/iminium formation.

  • Cyanation: Carefully add sodium cyanide (1.1 eq) portion-wise. Caution: Exothermic reaction.

  • Reaction: Seal the vessel and stir at room temperature for 12–18 hours. Monitor consumption of the ketone via TLC or LC-MS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate to yield the crude amino nitrile oil.
      
  • Salt Formation: Dissolve the crude oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The HCl salt precipitates as a white solid. Filter and wash with cold ether.

Step 2: Validation (Self-Validating System)

  • 1H NMR (DMSO-d6): Look for the characteristic proton alpha to the nitrile (~4.5 ppm) and the disappearance of the ketone carbonyl signal.

  • Melting Point: The HCl salt should exhibit a sharp melting point (typically >150°C, decomposition), distinguishing it from the lower-melting free base.

Pharmaceutical Applications

Peptidomimetics and Protease Inhibitors

The primary utility of this building block is its hydrolysis to 2-(tetrahydro-2H-pyran-4-yl)glycine . This non-natural amino acid is frequently incorporated into the P2 or P3 positions of protease inhibitors (e.g., Cathepsin K, Dipeptidyl Peptidase IV inhibitors).

  • Mechanism: The THP group occupies the hydrophobic S2 pocket of the enzyme.

  • Advantage: Unlike a natural Leucine or Phenylalanine side chain, the THP group resists oxidative metabolism by CYP450 enzymes, prolonging the drug's duration of action.

Decision Logic for Lead Optimization

Medicinal chemists use this building block when a lead compound is too lipophilic. The following decision tree illustrates when to deploy the THP-amino nitrile scaffold.

MedChemLogic Start Lead Compound Issue: High Lipophilicity / Poor Solubility CheckStructure Does it contain a Cyclohexyl or Phenyl group? Start->CheckStructure Decision Is the group in a metabolic 'hot spot'? CheckStructure->Decision Yes Strategy Replace with Tetrahydropyran (THP) Decision->Strategy Yes Synthesis Use 2-Amino-2-(oxan-4-yl)acetonitrile as Building Block Strategy->Synthesis Outcome Result: LogP ↓ (~1.0 unit) Solubility ↑ Metabolic Stability ↑ Synthesis->Outcome

Caption: Figure 2. Medicinal chemistry decision logic for deploying the THP scaffold to optimize drug-like properties.

Safety & Handling

  • Toxicology: As an alpha-amino nitrile, the compound is a potential cyanide releasing agent under strong metabolic or chemical stress. It is classified as acutely toxic (oral/inhalation).

  • Storage: The HCl salt is hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong oxidizers and strong bases (which liberate the free amine and potentially unstable cyanide species).

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Mechanism and Protocol Overview. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Reaction Methodology and Literature. Available at: [Link]

  • National Institutes of Health (PubChem). Aminoacetonitrile hydrochloride Compound Summary. (General class reference for safety/properties). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for Hydrolysis of 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride to Amino Acids

Introduction & Scope This Application Note details the optimized protocol for the acidic hydrolysis of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS: 1247619-00-6) to its corresponding amino acid, 2-Amino-2-(oxan-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the optimized protocol for the acidic hydrolysis of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS: 1247619-00-6) to its corresponding amino acid, 2-Amino-2-(oxan-4-yl)acetic acid (also known as


-amino-tetrahydropyran-4-acetic acid).

This transformation represents the final step of the Strecker synthesis, a fundamental pathway for generating non-proteinogenic amino acids. The target molecule is a valuable building block in medicinal chemistry, offering conformational restriction due to the tetrahydropyran (oxan) ring, which modulates the pharmacokinetic profile of peptide-based drugs.

Chemical Reaction Overview

The reaction proceeds via a two-stage acid-catalyzed hydrolysis:[1]

  • Hydration: The nitrile (-CN) is hydrated to a primary amide intermediate.

  • Hydrolysis: The amide is further hydrolyzed to the carboxylic acid (-COOH), releasing ammonium chloride (

    
    ) as a byproduct.
    

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Acid Concentration 6.0 M – 8.0 M HClSufficiently strong to protonate the nitrile and drive hydrolysis, but controlled to prevent degradation of the oxan ether linkage.
Temperature 100°C (Reflux)Activation energy for the amide-to-acid conversion is high; reflux is required for completion.
Time 16 – 24 HoursIncomplete hydrolysis yields the amide impurity, which is difficult to separate from the zwitterionic product.
Agitation 400–600 RPMVigorous stirring prevents localized overheating and charring of the amino acid salt.

Experimental Protocol

Materials & Equipment
  • Starting Material: 2-Amino-2-(oxan-4-yl)acetonitrile HCl (Purity >95%).

  • Reagents: Hydrochloric acid (37%, ACS Reagent), Deionized Water (Type I), Dowex 50W-X8 (H+ form) resin, Ammonium Hydroxide (25%).

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath/Heating mantle, Rotary evaporator, Lyophilizer.

Step-by-Step Procedure
Phase A: Acid Hydrolysis[2]
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Amino-2-(oxan-4-yl)acetonitrile HCl (1.0 equiv) to the flask.

  • Acid Addition: Carefully add 6 M HCl (10–15 mL per gram of starting material).

    • Note: If preparing from concentrated HCl, dilute 1:1 with water before addition to control exotherm.

  • Reaction: Heat the mixture to reflux (bath temp ~110°C). Maintain reflux for 18 hours .

    • Process Control (IPC): Monitor by LC-MS or TLC (n-Butanol:Acetic Acid:Water, 4:1:1). The nitrile starting material (

      
      ) and amide intermediate (
      
      
      
      ) should disappear; the amino acid (
      
      
      ) will stain purple/brown with Ninhydrin.
  • Concentration: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure (Rotavap, 50°C bath) to obtain a solid residue.

    • Result: This residue contains the target amino acid hydrochloride, excess HCl, and Ammonium Chloride (

      
      ).
      
Phase B: Purification (Desalting)

This step is critical to remove


 and isolate the free zwitterion.
  • Resin Preparation: Wash a column packed with Dowex 50W-X8 (H+ form) with deionized water until the eluent is neutral.

  • Loading: Dissolve the crude residue from Phase A in the minimum amount of water and load it onto the column.

  • Washing: Elute with Deionized Water (approx. 3-5 column volumes) until the eluent is neutral and free of chloride ions (test with

    
     solution).
    
    • Mechanism:[2][3][4][5][6][7][8][9] The amino acid binds to the resin;

      
       and excess anions are washed away.
      
  • Elution: Elute the product using 1 M

    
      (Ammonium Hydroxide). Collect fractions that test positive for amine (Ninhydrin dip).
    
  • Isolation: Combine active fractions and concentrate under reduced pressure to remove ammonia.

  • Final Drying: Lyophilize the resulting aqueous solution to obtain 2-Amino-2-(oxan-4-yl)acetic acid as a white powder.

Process Workflow & Logic

The following diagram illustrates the decision logic and workflow for the synthesis.

G Start Start: 2-Amino-2-(oxan-4-yl)acetonitrile HCl Hydrolysis Acid Hydrolysis (6M HCl, Reflux, 18h) Start->Hydrolysis IPC_Check IPC: LC-MS / TLC Nitrile/Amide Consumed? Hydrolysis->IPC_Check IPC_Check->Hydrolysis No (Extend Time) Evaporation Evaporation to Dryness (Removal of excess HCl) IPC_Check->Evaporation Yes Crude Crude Residue (Amino Acid HCl + NH4Cl) Evaporation->Crude IonExchange Ion Exchange Chromatography (Dowex 50W-X8) Crude->IonExchange Wash Elute with Water (Remove NH4Cl) IonExchange->Wash Elute Elute with 1M NH4OH (Release Zwitterion) Wash->Elute Lyophilization Lyophilization Elute->Lyophilization FinalProduct Final Product: 2-Amino-2-(oxan-4-yl)acetic acid Lyophilization->FinalProduct

Figure 1: Operational workflow for the hydrolysis and purification of oxan-4-yl amino acid.

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (

)
Characteristic multiplets for Oxan ring (3.4–4.0 ppm);

-proton singlet/doublet (~3.8 ppm).
Purity HPLC (C18, Polar Mobile Phase)> 95.0% Area
Chloride Content Titration (

)
< 0.5% (if free acid); ~15-17% (if HCl salt)
Troubleshooting Guide
  • Issue: Incomplete Hydrolysis (Presence of Amide)

    • Cause: Temperature too low or acid too dilute.

    • Solution: Increase acid concentration to 8M or extend reflux time by 6 hours. Ensure the reflux is vigorous.

  • Issue: Low Yield after Column

    • Cause: Product eluted during the water wash or stuck on resin.

    • Solution: Check the pH of the water wash (should be neutral). If the product is stuck, increase

      
       concentration to 2M.
      
  • Issue: Discoloration (Brown/Black)

    • Cause: Thermal degradation ("charring") of carbohydrates/ethers in strong acid.

    • Solution: Decolorize with activated charcoal during the water dissolution step before loading onto the Dowex column.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Strecker hydrolysis conditions).
  • Davis, F. A., et al. (2006). "Asymmetric Synthesis of Amino Acids." Journal of Organic Chemistry. Link (General methodology for amino nitrile hydrolysis).

  • Ma, D., et al. (2000).
  • BenchChem. (2025).[1][10] "Stability and Degradation of

    
    -aminonitriles." Application Notes. Link (Cited for degradation pathways of aminonitriles).
    
  • Master Organic Chemistry. (2018). "The Strecker Synthesis of Amino Acids." Link (Mechanism verification).

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride

Introduction: The Significance of 2-Amino-2-(oxan-4-yl)ethanamine in Drug Discovery The selective synthesis of primary amines is a cornerstone of modern medicinal chemistry, as this functional group is a key pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-2-(oxan-4-yl)ethanamine in Drug Discovery

The selective synthesis of primary amines is a cornerstone of modern medicinal chemistry, as this functional group is a key pharmacophore in a vast array of therapeutic agents.[1] The target molecule of this guide, 2-amino-2-(oxan-4-yl)ethanamine, represents a valuable building block for drug development professionals. Its structure, featuring a primary amine separated from a tetrahydropyran (oxan) ring by a two-carbon linker, offers a unique combination of polarity, hydrogen bonding capability, and conformational constraint. The oxane moiety, in particular, is a prevalent scaffold in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[2][3]

The precursor, 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS 1247619-00-6), is often synthesized via Strecker-type reactions.[4][5][6] The subsequent reduction of the nitrile group to a primary amine is a critical transformation that can be fraught with challenges, most notably the formation of secondary and tertiary amine impurities.[7][8] This application note provides a detailed guide to performing this catalytic hydrogenation with high selectivity and yield, drawing upon established principles of nitrile reduction and offering field-proven protocols.

Principles of Catalytic Nitrile Hydrogenation

The catalytic hydrogenation of nitriles to primary amines is a widely utilized and atom-economical transformation in organic synthesis.[9] The reaction proceeds through the addition of two equivalents of hydrogen gas (H₂) across the carbon-nitrogen triple bond, typically facilitated by a heterogeneous metal catalyst.[8]

The generally accepted mechanism involves a two-step reduction.[10] First, the nitrile is hydrogenated to a primary imine intermediate (R-CH=NH). This intermediate is then further reduced to the desired primary amine (R-CH₂-NH₂).

Controlling Selectivity: The Challenge of Secondary and Tertiary Amine Formation

A significant challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts.[7][11] These impurities arise from the reaction of the primary amine product with the imine intermediate. This reaction forms a secondary imine, which is subsequently reduced to a secondary amine. This secondary amine can then react with another imine intermediate to form a tertiary amine.

To suppress the formation of these byproducts and enhance the selectivity for the primary amine, several strategies can be employed:

  • Addition of Ammonia or a Base: The presence of ammonia or a base can shift the equilibrium away from the formation of secondary and tertiary amines.[12][13]

  • Acidic Conditions: Performing the hydrogenation under acidic conditions can protonate the primary amine product, rendering it less nucleophilic and thus less likely to react with the imine intermediate.[14]

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction.[8]

  • Reaction Conditions: Optimization of temperature, pressure, and solvent can also play a crucial role in minimizing side reactions.[8]

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates a general workflow for the catalytic hydrogenation of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reagents & Solvent Catalyst Prepare Catalyst Slurry Reagents->Catalyst Reactor Assemble & Purge Reactor Catalyst->Reactor Charge Charge Reactor with Reagents & Catalyst Reactor->Charge Pressurize Pressurize with H₂ Charge->Pressurize React Heat & Stir Pressurize->React Monitor Monitor Reaction Progress (TLC/GC/LC-MS) React->Monitor Depressurize Cool & Depressurize Reactor Monitor->Depressurize Upon Completion Filter Filter Catalyst Depressurize->Filter Isolate Isolate Crude Product Filter->Isolate Purify Purify Product (e.g., Crystallization, Chromatography) Isolate->Purify

General workflow for catalytic hydrogenation.

Protocols for the Selective Hydrogenation of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride

Two detailed protocols are provided below, utilizing different catalytic systems to achieve high selectivity for the desired primary amine.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation in Ammoniacal Methanol

Raney® Nickel is a highly active and cost-effective catalyst for nitrile hydrogenation.[8] The use of an ammoniacal solvent system is crucial for minimizing the formation of secondary and tertiary amine impurities.[12]

Safety Precautions: Raney® Nickel is a pyrophoric catalyst and must be handled with extreme care under an inert atmosphere.[15][16][17] It is typically supplied as a slurry in water.[18] Never allow the catalyst to dry, as it can ignite spontaneously upon exposure to air.[19][20] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[21][22]

Materials and Reagents:

Reagent/MaterialQuantity
2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride1.0 eq
Raney® Nickel (50% slurry in water)~20% w/w (dry basis)
Methanol, anhydrousSufficient to make 0.1 M solution
Ammonia solution (7 N in methanol)10% v/v of methanol
Hydrogen gas (high purity)-
Inert gas (Argon or Nitrogen)-
Celite® or other filter aid-

Procedure:

  • Reactor Setup: Assemble a high-pressure hydrogenation reactor equipped with a magnetic stir bar, gas inlet, and pressure gauge. Thoroughly dry the reactor and purge with an inert gas.

  • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride in anhydrous methanol. Add the 7 N ammonia solution in methanol.

  • Catalyst Addition: Under a continuous flow of inert gas, carefully add the Raney® Nickel slurry to the reactor. Caution: Ensure the catalyst remains wet with solvent at all times.

  • Substrate Addition: Transfer the substrate solution to the reactor via cannula.

  • Hydrogenation: Seal the reactor and purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (typically 50-100 psi).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry. Quench the filter cake immediately with plenty of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation in Acidic Methanol

Palladium on carbon is another widely used catalyst for nitrile hydrogenation.[23][24] Performing the reaction in an acidic medium can effectively suppress the formation of secondary and tertiary amines by protonating the primary amine product.[14]

Safety Precautions: While generally less pyrophoric than Raney® Nickel, dry Pd/C can be flammable and should be handled with care.[15][16]

Materials and Reagents:

Reagent/MaterialQuantity
2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride1.0 eq
10% Palladium on Carbon (Pd/C)5-10 mol%
Methanol, anhydrousSufficient to make 0.1 M solution
Hydrochloric acid (concentrated)1.1 eq
Hydrogen gas (high purity)-
Inert gas (Argon or Nitrogen)-
Celite® or other filter aid-

Procedure:

  • Reactor Setup: Assemble a high-pressure hydrogenation reactor as described in Protocol 1.

  • Reagent Preparation: In a separate flask, dissolve 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride in anhydrous methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reactor under an inert atmosphere.

  • Substrate and Acid Addition: Transfer the substrate solution to the reactor. Add the concentrated hydrochloric acid dropwise.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (30-40 °C).

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Work-up: Upon completion, cool the reactor and vent the hydrogen. Purge with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization.

Comparative Overview of Protocols

ParameterProtocol 1: Raney® NickelProtocol 2: Pd/C
Catalyst Raney® Nickel10% Palladium on Carbon
Solvent System Ammoniacal MethanolAcidic Methanol
Selectivity High for primary amineHigh for primary amine
Reaction Conditions 40-60 °C, 50-100 psi H₂Room Temperature to 40 °C, 50-100 psi H₂
Safety Pyrophoric catalyst, requires careful handlingFlammable catalyst, less hazardous than Raney® Nickel
Work-up Filtration under inert atmosphere, quenching of catalystStandard filtration

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and has not been poisoned.

  • Formation of Side Products: If significant amounts of secondary or tertiary amines are observed, adjust the amount of ammonia/acid or consider a different catalyst.

  • Low Yield: Poor recovery may be due to product adsorption onto the catalyst. Ensure thorough washing of the filter cake during work-up.

Mechanism of Side Reaction Control

The following diagram illustrates how acidic and basic additives control the formation of byproducts in nitrile hydrogenation.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway cluster_control Control Strategies RCN R-C≡N (Nitrile) Imine R-CH=NH (Imine Intermediate) RCN->Imine + H₂ (Catalyst) PrimaryAmine R-CH₂NH₂ (Primary Amine) Imine->PrimaryAmine + H₂ (Catalyst) SecondaryImine R-CH=N-CH₂R (Secondary Imine) Imine->SecondaryImine + R-CH₂NH₂ - NH₃ SecondaryAmine (R-CH₂)₂NH (Secondary Amine) SecondaryImine->SecondaryAmine + H₂ (Catalyst) Acid Acidic Conditions (R-CH₂NH₃⁺) Acid->PrimaryAmine Inhibits Nucleophilic Attack Base Basic Conditions (Excess NH₃) Base->Imine Shifts Equilibrium

Sources

Method

Application Note: Scalable Synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride

Abstract This application note details a robust, scalable protocol for the synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (also known as 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile HCl).[1] As a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (also known as 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile HCl).[1] As a critical intermediate for the synthesis of non-natural amino acids and diamine-based pharmaceutical scaffolds, the stability and purity of this


-amino nitrile are paramount.[1] We present a modified aqueous Strecker synthesis  optimized for process safety and yield, utilizing tetrahydro-2H-pyran-4-carbaldehyde as the limiting reagent. This guide emphasizes critical process parameters (CPPs) for cyanide handling, exotherm control, and the immediate stabilization of the labile free base into its hydrochloride salt form.

Introduction & Strategic Analysis

The target molecule, 2-Amino-2-(oxan-4-yl)acetonitrile , serves as a versatile building block in medicinal chemistry, particularly for introducing the polar, metabolic-stable oxanyl (tetrahydropyranyl) motif into peptide mimetics or kinase inhibitors.[1]

Retrosynthetic Strategy

The most direct and atom-economical route to


-amino nitriles is the Strecker Synthesis . While anhydrous variants using trimethylsilyl cyanide (TMSCN) exist, they are often cost-prohibitive and hazardous at the kilogram scale due to the volatility of TMSCN and HCN generation.[1]

Therefore, this protocol utilizes the classic aqueous-alcoholic Strecker conditions using sodium cyanide (NaCN) and ammonium chloride (NH


Cl).[1] This route is selected for:
  • Scalability: Reagents are inexpensive and readily available in bulk.

  • Solubility: The polar aldehyde and inorganic salts dissolve well in methanol/water mixtures.

  • Safety Control: Cyanide is kept in the aqueous phase until the quench, allowing for controlled destruction.

Reaction Pathway

The reaction proceeds via the in-situ formation of an imine intermediate, followed by nucleophilic attack by the cyanide ion.

ReactionPathway Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation Reagents NH4Cl / NaCN (Aq. Methanol) Reagents->Imine Nitrile 2-Amino-2-(oxan-4-yl) acetonitrile (Free Base) Imine->Nitrile Nucleophilic Addition Product Target HCl Salt (Stable Solid) Nitrile->Product Salt Formation (Stabilization) HCl HCl (g) or 4M HCl in Dioxane

Figure 1: Reaction pathway for the Strecker synthesis of the target amino nitrile.[1][2]

Process Safety: Cyanide Management (Critical)

WARNING: This protocol involves Sodium Cyanide (NaCN), a highly toxic metabolic asphyxiant.[1]

  • Engineering Controls: All operations must be performed in a certified fume hood with a sash height <18 inches.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a Tyvek lab coat.[1]

  • Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be present and unexpired in the immediate work area.[1]

  • Waste: All aqueous waste must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

Experimental Protocol

Materials & Stoichiometry[1]
ComponentRoleEquiv.MW ( g/mol )Density
Tetrahydro-2H-pyran-4-carbaldehyde Limiting Reagent1.0114.141.06 g/mL
Ammonium Chloride (NH

Cl)
Amine Source2.053.49Solid
Sodium Cyanide (NaCN) Cyanide Source1.149.01Solid
Ammonium Hydroxide (25% aq.) Solvent/Buffer2.035.050.90 g/mL
Methanol Solvent5-10 Vol32.040.79 g/mL
HCl (4M in Dioxane) Salt Formation1.536.46N/A
Step-by-Step Procedure
Step 1: Reagent Preparation & Imine Formation [3]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the exhaust to a bleach scrubber trap.

  • Charging: Charge the flask with Ammonium Chloride (2.0 equiv) and Ammonium Hydroxide (2.0 equiv) in Methanol (5 volumes relative to aldehyde).

  • Aldehyde Addition: Cool the mixture to 0–5 °C. Add Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) dropwise over 20 minutes.

    • Note: The reaction is slightly exothermic. Maintain T < 10 °C.

  • Imine Equilibration: Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes to ensure imine formation.

Step 2: Cyanide Addition (The Strecker Reaction)
  • Preparation: Dissolve Sodium Cyanide (1.1 equiv) in a minimum amount of water (approx. 2 volumes).

  • Dosing: Re-cool the reaction mixture to 0 °C. Add the aqueous NaCN solution dropwise via the addition funnel.

    • Critical: Do not allow the temperature to exceed 25 °C during addition to prevent polymerization or hydrolysis.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours.

    • Monitoring: Monitor consumption of aldehyde via TLC (EtOAc/Hexane) or LC-MS.[1] The target amino nitrile is often less polar than the aldehyde but more polar than side products.

Step 3: Workup & Isolation of Free Base
  • Quench: Cool the mixture to 5 °C. Carefully quench excess cyanide by adding saturated aqueous NaHCO

    
    .
    
    • Safety: Ensure pH remains >9 to prevent HCN gas evolution.

  • Extraction: Dilute with water and extract the product into Dichloromethane (DCM) or Ethyl Acetate (3 x 5 volumes).

    • Note: The amino nitrile is an organic base; keep the aqueous layer basic (pH ~10) to ensure it remains in the organic phase.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at low temperature (< 30 °C).
    • Caution:

      
      -amino nitriles are thermally unstable. Do not heat excessively. Obtain the crude oil (Free Base).
      
Step 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil immediately in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) (5 volumes).

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (1.5 equiv) dropwise with vigorous stirring.

  • Precipitation: A white solid should precipitate immediately. Stir for 30 minutes at 0 °C.

  • Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Quality Control & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (DMSO-d6)Consistent with structure; integration of pyran protons and

-proton.[1]
Purity HPLC (C18, ACN/H2O)> 95.0% area
Chloride Content Titration (AgNO3)98-102% of theoretical
Cyanide Residue Quant.[1] Test< 10 ppm (Safety Requirement)
Analytical Troubleshooting
  • Hydrolysis: If the NMR shows a carboxylic acid peak or amide peaks, the nitrile hydrolyzed during workup. Ensure the quench and extraction are performed quickly and at low temperatures.

  • Coloration: Yellow/Orange product indicates polymerization of the aldehyde or nitrile. Recrystallize from Ethanol/Et2O if necessary.

Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_workup Isolation Phase cluster_salt Stabilization Phase start Start: Raw Materials step1 Mix Aldehyde + NH4Cl (MeOH, 0°C) start->step1 step2 Add NaCN (aq) (Controlled Rate) step1->step2 step3 Stir 16h @ RT step2->step3 step4 Quench (NaHCO3) Extract (DCM) step3->step4 step5 Concentrate (T < 30°C) Yields Free Base Oil step4->step5 step6 Dissolve in MTBE/Ether step5->step6 step7 Add HCl (Dioxane) Filter Precipitate step6->step7 end Final Product: HCl Salt step7->end

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

References

  • Strecker Synthesis Overview

    • Organic Chemistry Portal.[4] "Strecker Synthesis."[2][3][4][5][6][7][8] [Link]

  • Review of

    
    -Aminonitrile Synthesis: 
    
    • Koumbis, A. E., & Fylaktakidou, K. C. (2022).[1] "Organocatalytic Synthesis of

      
      -Aminonitriles: A Review." Molecules, 27(19), 6569.[1] [Link][1]
      
  • Cyanide Safety Protocols

    • Dartmouth College EHS. "Standard Operating Procedure: Cyanide Salts." [Link]

  • Compound Validation
  • Mechanism & Teaching

    • Master Organic Chemistry. "The Strecker Synthesis."[2][3][4][5][6][7][9] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-Amino-2-(oxan-4-yl)acetonitrile HCl

Welcome to the technical support center for the purification of 2-Amino-2-(oxan-4-yl)acetonitrile HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-2-(oxan-4-yl)acetonitrile HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key intermediate. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions encountered during the recrystallization of aminonitrile hydrochloride salts.

Q1: What is a good starting solvent for the recrystallization of 2-Amino-2-(oxan-4-yl)acetonitrile HCl? A good starting point for a hydrochloride salt of this nature is a polar protic solvent like 2-Propanol (Isopropanol) or absolute Ethanol.[1] These solvents typically provide a good solubility differential, dissolving the compound when hot but allowing for good recovery upon cooling. Methanol is also an option, but the compound's solubility might be too high, even when cold, potentially leading to lower yields.

Q2: My compound has formed an oil instead of crystals. What should I do? This phenomenon, known as "oiling out," is common when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present.[2] The immediate fix is to heat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and then allow it to cool much more slowly.[2][3] Slow cooling is critical to give the molecules time to align into a crystal lattice rather than crashing out as a liquid.

Q3: After cooling the solution, no crystals have formed. What is the most likely cause? The most common reason for crystallization failure is using too much solvent.[2] If the solution is clear, it is likely not saturated enough for crystals to form. The solution is to boil off some of the solvent to increase the concentration and then attempt to cool it again.[3] If the solution is supersaturated, you may need to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]

Q4: My final yield is very low. What are the possible reasons? A poor yield can result from several factors.[3] Using an excessive amount of solvent is a primary cause, as a significant portion of your compound will remain in the mother liquor.[2][3] Another common error is washing the collected crystals with a solvent that is not ice-cold, which can redissolve some of your product. Lastly, premature crystallization during a hot filtration step can also lead to product loss.[4]

Q5: How can I assess the purity of my recrystallized product? The most robust method for purity assessment of aminonitriles is High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase (C18) column.[5][6] You can also determine the melting point; a sharp melting point close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific challenges you may encounter during the recrystallization process.

Problem 1: Oiling Out - The Product Separates as a Liquid
  • Causality: Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point (or the melting point of the solute-solvent eutectic mixture). This is exacerbated by high levels of impurities, which depress the melting point of the compound.[2] The rapid cooling of a highly concentrated solution can also favor oil formation over crystallization.[3]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to redissolve the oil completely. Add more of the primary solvent (e.g., 10-20% more volume) to ensure the compound stays in solution at a lower temperature during the cooling phase.[3][4]

    • Slow Down Cooling: This is the most critical parameter. After dissolving, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring. Do not place it directly on a cold surface. Once at room temperature, move it to a refrigerator, and finally to a freezer, to maximize recovery. Very slow cooling favors the formation of well-ordered crystals.[2]

    • Change Solvent System: If oiling persists, the solvent's boiling point may be too high. Consider switching to a lower-boiling point solvent in which the compound is also soluble. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (like methanol) and then slowly add a "poor," miscible anti-solvent (like diethyl ether) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[7]

Problem 2: Crystallization Failure (No Crystals Form)
  • Causality: This issue stems from two primary scenarios: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point for crystal growth to begin.[2]

  • Solutions:

    • Increase Concentration: If you suspect too much solvent was used (the most common error), gently heat the solution and boil off a portion of the solvent.[2][3] For heat-sensitive compounds, reduce the volume using a rotary evaporator.[2] Cool the more concentrated solution again.

    • Induce Nucleation (for Supersaturated Solutions):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[2]

      • Seed Crystals: If available, add a single, tiny crystal of the pure product to the cooled solution. This provides a perfect template for further crystal growth.[2]

      • Drastic Cooling: As a last resort, placing the solution in an ice-salt bath can sometimes force precipitation, though this may result in smaller, less pure crystals.[2]

Problem 3: Poor Yield or Product Loss
  • Causality: Yield loss can occur at multiple stages. As mentioned, using excess solvent is a major contributor.[3] Significant loss can also happen during the transfer of the hot solution if it cools and crystallizes prematurely in the filter funnel.[4] Finally, washing the isolated crystals with warm solvent or a solvent in which the compound has high solubility will dissolve the product away.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling for maximum recovery.[7]

    • Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, pre-heat the funnel and receiving flask. You can do this by placing them in an oven or by allowing hot solvent vapor to pass through them just before filtration. This prevents the solution from cooling and dropping crystals in the filter paper.[4]

    • Optimize Crystal Washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[7] This will wash away the impurity-laden mother liquor without dissolving a significant amount of the desired product.

    • Second Crop: The mother liquor (the filtrate after collecting the crystals) can be concentrated by boiling off the solvent and cooled again to obtain a second, though typically less pure, crop of crystals.

Experimental Protocols & Data

Data Presentation: Solvent Selection Table

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventBoiling Point (°C)PolarityComments
2-Propanol (IPA) 82.6Polar ProticRecommended starting solvent. Good solubility differential for many hydrochloride salts.[1]
Ethanol (EtOH) 78.4Polar ProticA good alternative to IPA; may show slightly higher solubility at cold temperatures.[1]
Methanol (MeOH) 64.7Polar ProticOften dissolves compounds too well, potentially leading to lower recovery. Useful in mixed-solvent systems.[8][9]
Acetonitrile 81.6Polar AproticCan be effective for aminonitriles. Its aprotic nature may offer different selectivity for impurities.[10][11]
Water 100Very Polar ProticThe compound is likely very soluble in water, which can make recovery difficult.[12] Use with caution or as part of a mixed system.
Diethyl Ether 34.6Non-PolarThe compound is likely insoluble. Excellent as an anti-solvent in a mixed-solvent system with an alcohol.
Hexanes ~69Non-PolarThe compound is likely insoluble. Can be used as an anti-solvent or for washing to remove non-polar impurities.
Protocol 1: Single-Solvent Recrystallization with 2-Propanol
  • Dissolution: Place the crude 2-Amino-2-(oxan-4-yl)acetonitrile HCl in an Erlenmeyer flask. Add a minimal volume of 2-propanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot 2-propanol until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 2-propanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by RP-HPLC

A standard method for purity analysis of amino acid derivatives can be adapted for this compound.[5][6]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Purity Calculation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.[5]

Visualization of Workflows

General Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Impurities? Yes C 3. Slow Cooling (Room Temp -> Ice Bath) A->C Impurities? No B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (Ice-Cold Solvent) D->E F 6. Dry Product (Under Vacuum) E->F Troubleshooting_Tree Start Problem Encountered? NoCrystals NoCrystals Start->NoCrystals No Crystals Formed OilingOut OilingOut Start->OilingOut Product Oiled Out LowYield LowYield Start->LowYield Yield is Poor TooMuchSolvent Too Much Solvent Used NoCrystals->TooMuchSolvent Probable Cause Supersaturated Supersaturated Solution NoCrystals->Supersaturated Probable Cause Impure Impure Compound / Cooling Too Fast OilingOut->Impure Probable Cause LossSource Excess Solvent / Premature Crystallization LowYield->LossSource Probable Cause BoilSolvent Boil Off Solvent to Concentrate TooMuchSolvent->BoilSolvent Solution ScratchFlask Scratch Flask / Add Seed Crystal Supersaturated->ScratchFlask Solution Redissolve Reheat, Add More Solvent, Cool Slowly Impure->Redissolve Solution MinimizeSolvent Use Minimum Hot Solvent / Pre-heat Funnel LossSource->MinimizeSolvent Solution

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros.
  • ResearchGate. (2017, March 27). How to purify amino acids (HCl salt) with dowex resin.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Unknown Source. (n.d.). Recrystallization.
  • Homework.Study.com. (n.d.). What are possible errors for recrystallization?
  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • Benchchem. (n.d.). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.
  • PubMed. (1998, September 8). Acetonitrile-protein interactions: amino acid solubility and preferential solvation.
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures with 2-Amino-2-(oxan-4-yl)acetonitrile HCl

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Subject: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS: 1247619-00-6).

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Subject: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS: 1247619-00-6). Synonyms: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile HCl;


-amino nitrile of tetrahydropyran-4-carboxaldehyde.

Introduction: The Stability-Reactivity Paradox

You are likely encountering difficulties because 2-Amino-2-(oxan-4-yl)acetonitrile sits on a precarious thermodynamic ledge. As an


-amino nitrile, it is the arrested intermediate of the Strecker synthesis. While the hydrochloride salt is stable, the free base is thermodynamically unstable  relative to its precursors (Tetrahydropyran-4-carbaldehyde, HCN, and Ammonia) in aqueous or protic media.

Most cyclization failures with this specific scaffold stem from the Retro-Strecker Reaction . When you neutralize the HCl salt to make the amine nucleophilic, you inadvertently trigger the decomposition pathway unless the cyclization rate (


) is significantly faster than the decomposition rate (

).

This guide addresses the three most common cyclization targets: Hydantoins , Imidazoles , and Piperazines .

Module 1: The "Disappearing Starting Material" (Retro-Strecker)

Symptom: You neutralize the HCl salt to perform a reaction, but upon workup, you recover Tetrahydropyran-4-carbaldehyde (or the corresponding ketone if substituted) and see no desired product.

Diagnosis: The Retro-Strecker reaction has occurred.[1] The free base reverted to the aldehyde/ketone and cyanide.

The Mechanism of Failure

RetroStrecker Salt Amino Nitrile HCl (Stable Solid) FreeBase Free Amino Nitrile (Transient Species) Salt->FreeBase Base (e.g., NaOH, Et3N) Decomp Aldehyde/Ketone + HCN + NH3 FreeBase->Decomp k_decomp (Fast in H2O/Heat) Product Cyclized Product (Imidazole/Hydantoin) FreeBase->Product k_cyc (Must be > k_decomp) Decomp->FreeBase Equilibrium (Unfavorable)

Figure 1: The Kinetic Competition. Neutralization essentially starts a timer. If the cyclization partner is not immediately available, the compound decomposes.

Troubleshooting Q&A

Q: I tried free-basing with aqueous NaHCO₃ and extracting with DCM, but the yield was low. Why? A: Do not isolate the free base. In the biphasic system, as soon as the free amine is formed, it is susceptible to hydrolysis and retro-Strecker decomposition.

  • Solution: Perform in-situ neutralization . Add the HCl salt directly to the reaction solvent containing the electrophile (e.g., isocyanate, orthoester), then add a non-nucleophilic organic base (DIPEA or DBU) dropwise. This ensures the amine reacts immediately upon liberation.

Q: Does the "oxan-4-yl" (tetrahydropyran) ring affect stability? A: Yes. The oxygen in the 4-position of the ring exerts an inductive effect. While less significant than in 2-position isomers, the electron-withdrawing nature can destabilize the


-amino nitrile slightly more than a simple cyclohexyl analog, making the C-CN bond more labile [1].

Module 2: Cyclization to Hydantoins (Bucherer-Bergs)

Target: Spiro-hydantoins or 5-substituted hydantoins. Standard Reagents: Ammonium Carbonate, Ethanol/Water.

Symptom: Formation of a "gummy" precipitate or incomplete conversion.

Protocol Adjustment

The classic Bucherer-Bergs starts from the ketone.[2][3] Since you are starting from the amino nitrile, you are essentially entering the cycle halfway.

  • Carbon Source is Critical: You must provide

    
    . The amino nitrile provides the amine and the cyanide carbon, but the carbonyl carbon of the hydantoin ring must come from Carbonate.
    
  • Ammonia Suppression: The reaction releases ammonia. Excess ammonia can push the equilibrium back or lead to oligomerization.

Optimized Protocol:

  • Suspend 2-Amino-2-(oxan-4-yl)acetonitrile HCl (1.0 eq) in 50% EtOH/H₂O.

  • Add Ammonium Carbonate (3.0 eq).

  • Key Step: Seal the vessel. The reaction requires

    
     pressure to form the intermediate carbamate.
    
  • Heat to 60°C for 4-12 hours.

  • Troubleshooting: If the product does not precipitate, acidify carefully to pH 5 to protonate the hydantoin (pKa ~9) and induce crystallization.

Module 3: Cyclization to Imidazoles

Target: 4-(oxan-4-yl)-1H-imidazole-5-amine derivatives. Reagents: Orthoesters (Triethyl orthoformate) or Formamidine Acetate.

Symptom: Dark reaction mixture (tars), polymerization (HCN polymers).

Technical Guide

The formation of imidazoles from


-amino nitriles typically proceeds via an amidine intermediate.

Q: Why does my reaction turn black? A: This is likely HCN polymerization (azulmic acid) or oxidative degradation of the amine.

  • Fix 1 (Scavenger): Ensure you are working under

    
    .
    
  • Fix 2 (Solvent): Switch to anhydrous methanol or ethanol. Avoid DMF if possible, as dimethylamine impurities can interfere.

Q: The reaction with Triethyl Orthoformate (TEOF) stalled. A: TEOF requires acid catalysis, but you have an HCl salt.

  • Protocol: Reflux the amino nitrile HCl directly in neat TEOF (excess). The HCl bound to the amine acts as the catalyst. Do not add base initially. The formation of the imidate intermediate requires the acid. Only after the intermediate forms (check LCMS for

    
     species) should you add a base (like ammonia in methanol) to close the ring [2].
    

Module 4: Analytical Troubleshooting

Symptom: NMR data is confusing; peaks are missing or shifted.

ObservationDiagnosisRoot Cause
Missing ~118 ppm peak in

C NMR
Loss of NitrileHydrolysis to Amide (CONH₂) or Retro-Strecker (loss of CN entirely).
New peak at ~170-180 ppm (

C)
Amide/Acid FormationMoisture in solvent hydrolyzed the nitrile.
Shift of CH-NH proton from ~3.5 to ~9.0 ppm ProtonationYou are looking at the HCl salt, not the free base. DMSO-d6 often fails to break the salt pair.
Appearance of ~9.6 ppm (Aldehyde) DecompositionRetro-Strecker occurred in the NMR tube (common in wet DMSO).

Summary: The "Golden Rules" of Amino Nitrile Cyclization

  • Never isolate the free base unless absolutely necessary. Generate it in situ.

  • Dry Solvents are Mandatory. Water promotes Retro-Strecker decomposition.

  • Acid Catalysis for Orthoesters. Utilize the HCl already present in your salt.

  • Carbonate Excess for Hydantoins. You need the

    
     source to complete the ring.
    
Decision Tree for Troubleshooting

Troubleshooting Start Start: Cyclization Failure CheckSM Did you recover Starting Material (Aldehyde/Ketone)? Start->CheckSM YesRetro Issue: Retro-Strecker Reaction CheckSM->YesRetro Yes NoRetro Did you form a 'Gummy' Solid? CheckSM->NoRetro No FixRetro Solution: Switch to In-Situ Neutralization. Avoid aqueous workups. YesRetro->FixRetro CheckPolymer Is the mixture dark/black? NoRetro->CheckPolymer FixPolymer Issue: HCN Polymerization/Oxidation. Solution: Degas solvents, use N2 atm. CheckPolymer->FixPolymer Yes CheckpH Check pH of reaction. CheckPolymer->CheckpH No FixHydantoin Hydantoin Issue: pH too high? Acidify to pH 5 to precipitate. CheckpH->FixHydantoin

Figure 2: Step-by-step diagnostic flow for identifying the root cause of failure.

References

  • BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. (2025).[4][5][6]

  • Organic Chemistry Portal. Strecker Synthesis and alpha-Amino Nitrile Stability.

  • Sigma-Aldrich. 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile Product Safety and Handling.

  • ResearchGate. Synthesis of 5-amino-4H-imidazoles from α-aminonitriles.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride

Subject: Troubleshooting Hygroscopicity, Deliquescence, and Hydrolytic Instability Compound: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride CAS: 1247619-00-6 (Free base analog ref) / General Class: -Amino Nitrile Salts...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Hygroscopicity, Deliquescence, and Hydrolytic Instability Compound: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride CAS: 1247619-00-6 (Free base analog ref) / General Class:


-Amino Nitrile Salts
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Division

Executive Summary & Chemical Context

The Core Problem: Researchers frequently report that 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride transforms from a free-flowing white powder into a sticky gum or paste upon exposure to ambient air.

The Scientific Reality: This compound is an


-amino nitrile hydrochloride . Its instability is driven by two converging factors:
  • Physical Hygroscopicity: The ionic lattice of the amine hydrochloride salt has a high affinity for atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water).

  • Chemical Reactivity (The "Hydrolysis Trap"): Once dissolved in absorbed water, the acidic environment (provided by the HCl counterion) catalyzes the hydrolysis of the nitrile group (-CN) to an amide (-CONH

    
    ) and eventually to the carboxylic acid. This is irreversible degradation.
    

This guide provides the protocols to break this cycle, ensuring material integrity for downstream applications like Strecker amino acid synthesis or medicinal chemistry scaffolding.

Immediate "Triage" Protocols

Use this section if your material is currently sticky, clumped, or difficult to weigh.

Scenario A: Mild Clumping (Reversible)

Symptoms: Material forms soft aggregates but retains crystalline appearance.

Protocol: Vacuum Desiccation with P


O

  • Transfer: Move the container to a vacuum desiccator immediately.

  • Desiccant: Use Phosphorus Pentoxide (P

    
    O
    
    
    
    ) or high-grade activated molecular sieves (4Å). Note: Silica gel is often insufficient for amine salts.
  • Vacuum: Apply high vacuum (< 5 mbar) at room temperature (20–25°C) for 12–24 hours.

    • Warning: Do NOT heat above 40°C initially.

      
      -Amino nitriles are thermally sensitive and can undergo Retro-Strecker decomposition or accelerated hydrolysis if moisture is present.
      
Scenario B: Severe Deliquescence (The "Gum")

Symptoms: Material is a paste, oil, or sticky glass.

Protocol: Solvent Trituration & Reslurrying Objective: Remove water using a solvent that dissolves the water but precipitates the salt.

StepActionRationale
1 Suspend the gum in anhydrous Diethyl Ether (Etngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

O)
or Methyl tert-butyl ether (MTBE) .
These solvents are poor solvents for the salt but miscible with the surface water.
2 Sonicate for 5–10 minutes under nitrogen.Breaks up the gum and allows solvent to penetrate the lattice.
3 Allow to settle. Decant the supernatant.Removes the bulk water extracted by the ether.
4 Repeat 2x.Ensures thorough de-watering.
5 Filter under Nitrogen (Schlenk frit) or rapid vacuum filtration.Minimizes re-exposure to air.[1]
6 Dry in vacuum oven (Ambient Temp).Removes residual solvent.[2]

Advanced Purification: Recrystallization

If the "Triage" protocols fail, or if purity (HPLC) has dropped below 95%, recrystallization is required to reset the crystal habit.

Recommended Solvent System: Methanol / MTBE or Isopropanol (IPA)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude salt in the minimum amount of anhydrous Methanol (warm, ~35°C).

    • Critical: Do not boil. High heat promotes nitrile degradation.

  • Filtration: Filter quickly to remove any insoluble hydrolysis products (often ammonium chloride or polymeric material).

  • Precipitation: Slowly add anhydrous MTBE (Antisolvent) to the filtrate with stirring until a persistent cloudiness appears.

  • Crystallization: Cool slowly to 0°C, then to -20°C.

  • Isolation: Filter under an inert atmosphere (Argon/Nitrogen). Wash the cake with cold anhydrous MTBE.

Chemical Stability & Degradation Mechanism[4]

Understanding why the material degrades is crucial for trusting the storage protocols. The diagram below illustrates the "Hydrolysis Trap."

Pathway Visualization

DegradationPathway Salt Dry Salt (Active) Hydrate Hydrated Salt (Deliquescent) Salt->Hydrate + H2O (Atmosphere) Hydrate->Salt Vacuum Drying (If caught early) Imidate Imidate Intermediate Hydrate->Imidate H+ Catalysis Amide α-Amino Amide (Impurity A) Imidate->Amide + H2O - NH4+ Acid α-Amino Acid (Impurity B) Amide->Acid Hydrolysis (Slow)

Caption: Figure 1. The Moisture-Induced Degradation Pathway. Note that the transition from Hydrate to Amide is chemically irreversible.

Analytical Validation (Quality Control)

How do you know if your protocol worked? Visual inspection is insufficient.

MethodTarget MetricNotes
Karl Fischer (Coulometric) Water Content < 1.0%Essential. Volumetric KF is not sensitive enough. Ensure the solvent system (usually Methanol) dissolves the sample fully.
HPLC (Reverse Phase) Purity > 98%Look for the "Amide" peak, which usually elutes earlier than the nitrile due to higher polarity.
XRPD (X-Ray Powder Diffraction) Sharp Peaks (Crystalline)A "halo" pattern indicates amorphous material, which is significantly more hygroscopic and unstable.
IC (Ion Chromatography) Chloride ContentVerifies the stoichiometry of the HCl salt (should be ~1:1).

Decision Tree: Handling Workflow

Use this logic flow to determine the correct processing step for your specific batch.

HandlingWorkflow Start Incoming Material / Storage Check Visual Visual Inspection Start->Visual IsFlowing Free Flowing? Visual->IsFlowing KFCheck KF Analysis IsFlowing->KFCheck Yes Recryst Recrystallize (MeOH/MTBE) IsFlowing->Recryst No (Sticky/Gum) IsDry Water < 1.0%? KFCheck->IsDry Store Store: -20°C Inert Atmosphere IsDry->Store Yes Dry Vacuum Dry (P2O5, 25°C) IsDry->Dry No Dry->KFCheck Re-test Recryst->KFCheck Verify Discard Discard / Reprocess (Hydrolysis Confirmed)

Caption: Figure 2. Operational Decision Tree for processing hygroscopic amino nitrile salts.

Frequently Asked Questions (FAQ)

Q1: Can I dry this compound in a standard oven at 60°C? A: No. While the melting point might be higher,


-amino nitriles are thermally unstable salts. Prolonged heating, especially if any moisture is present, accelerates the hydrolysis to the amide. Always use vacuum at ambient temperature.

Q2: I don't have a glovebox. How can I weigh this for reactions? A: Use the "Difference Weighing" technique with a closed vessel:

  • Tare a septum-capped vial containing the salt.

  • Quickly transfer an estimated amount to your reaction vessel (flushed with Argon).

  • Weigh the vial again. The difference is the mass added.

  • Pro-Tip: Dissolve the salt in your anhydrous reaction solvent (e.g., DMSO or DMF) to create a stock solution, then dispense volumetrically.

Q3: The material turned yellow. Is it still good? A: Yellowing often indicates oxidation or the formation of polymeric byproducts (polyamines). Check the HPLC. If purity is >95%, it may be usable, but a recrystallization (with activated carbon treatment) is recommended to remove the color bodies.

Q4: Why does the melting point drop after storage? A: A depressed melting point is a classic sign of water absorption (acting as an impurity) or partial hydrolysis. If the MP drops by >5°C, re-analyze by KF and HPLC.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text on salt hygroscopicity and counterion selection).

  • Dyker, G. (Ed.). (2006).[3] Amino Acid Synthesis: Nitriles in Organic Synthesis. In Handbook of C-H Transformations. Wiley-VCH. (Discusses the Strecker reaction and stability of intermediates).

  • Amato, G., et al. (2013). "Hydrolysis of Nitriles." Chemical Reviews, 113(1), 606–663. (Comprehensive review of nitrile hydrolysis mechanisms under acidic conditions).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Protocols for drying and recrystallizing sensitive intermediates).

Sources

Optimization

Technical Support Center: Optimizing the Hydrolysis of 2-Amino-2-(oxan-4-yl)acetonitrile HCl

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Amino-2-(oxan-4-yl)acetic acid. This guide is designed to provide you, as a fellow scientist, with...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-2-(oxan-4-yl)acetic acid. This guide is designed to provide you, as a fellow scientist, with in-depth insights and practical solutions for minimizing side reactions during the critical hydrolysis step of 2-Amino-2-(oxan-4-yl)acetonitrile HCl. We will move beyond simple protocols to explore the mechanistic underpinnings of common challenges, empowering you to troubleshoot effectively and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway and the key intermediate in the hydrolysis of 2-Amino-2-(oxan-4-yl)acetonitrile HCl?

The hydrolysis of 2-Amino-2-(oxan-4-yl)acetonitrile HCl is a classic acid-catalyzed conversion of an α-aminonitrile to an α-amino acid.[1][2] The reaction is not a single transformation but proceeds in two distinct stages.[3][4]

  • Formation of the Amide Intermediate: The nitrile group is first hydrated to form the corresponding α-amino amide, 2-amino-2-(oxan-4-yl)acetamide. This step involves the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[5][6]

  • Hydrolysis of the Amide: The intermediate amide is then further hydrolyzed to the desired carboxylic acid, 2-amino-2-(oxan-4-yl)acetic acid, and an ammonium salt.[4][7]

The amide is a stable, isolatable intermediate. Its accumulation is a common issue that leads to low yields of the final product. The second step, the hydrolysis of the amide, generally requires more forcing conditions (e.g., higher temperatures or longer reaction times) because the amide bond is kinetically stable due to resonance.[8]

G cluster_main Primary Reaction Pathway Start 2-Amino-2-(oxan-4-yl)acetonitrile HCl Amide 2-Amino-2-(oxan-4-yl)acetamide (Intermediate) Start->Amide H₂O, H⁺ (Step 1: Hydration) Product 2-Amino-2-(oxan-4-yl)acetic acid (Desired Product) Amide->Product H₂O, H⁺, Δ (Step 2: Hydrolysis)

Caption: Primary reaction pathway for aminonitrile hydrolysis.

Q2: What are the most common side reactions and impurities I should expect?

Beyond the accumulation of the amide intermediate, there are three primary side reactions or issues to monitor:

  • Incomplete Hydrolysis: As discussed, this is the most frequent issue, resulting in the amide as the major byproduct.[9] This occurs when reaction conditions are too mild to overcome the activation energy of amide hydrolysis.[8]

  • Decomposition: α-Amino acids can be susceptible to degradation under excessively harsh conditions (e.g., prolonged heating at very high temperatures). This can manifest as discoloration (yellowing or browning) of the reaction mixture and the appearance of multiple small, unidentified peaks in your analytical chromatogram.

  • Racemization: The target molecule is chiral at the α-carbon. While the hydrolysis mechanism does not inherently cause racemization, prolonged exposure to high heat in strong acid can potentially lead to epimerization at the stereocenter, reducing the enantiomeric excess (ee) of your product.

Q3: Why is using HCl specifically important for this reaction?

Hydrochloric acid is a strong, non-oxidizing acid, making it ideal for this hydrolysis.[10] It readily protonates the nitrile, initiating the reaction, and provides the acidic medium for the subsequent amide hydrolysis.[6] Unlike sulfuric acid, which can sometimes cause charring at high temperatures, HCl is generally cleaner. Furthermore, since the starting material is an HCl salt, using hydrochloric acid avoids the introduction of different counter-ions into the reaction mixture.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific experimental problems with an explanation of the root cause and actionable solutions.

Problem 1: My yield is low, and I've isolated the starting material.
  • Symptom: TLC or LCMS analysis shows a significant amount of unreacted 2-Amino-2-(oxan-4-yl)acetonitrile remaining, even after several hours.

  • Causality & Explanation: This indicates that the reaction has not been initiated effectively or the overall rate is too slow. The initial hydration of the nitrile (Step 1) has its own activation energy. Insufficient thermal energy or low acid concentration can lead to a stalled reaction. While the reaction is often performed at reflux, the actual temperature can vary depending on the concentration of HCl used.[7][11]

  • Solutions & Protocol Validation:

    • Increase Temperature: The most straightforward solution is to increase the reaction temperature. Ensure the mixture is vigorously refluxing. If using 6M HCl, the boiling point should be sufficient. For more dilute acids, the temperature will be lower, slowing the reaction.

    • Increase Acid Concentration: Using a more concentrated acid (e.g., switching from 3M to 6M HCl) can increase the rate of reaction. However, be cautious, as more aggressive conditions can also promote side reactions if not carefully monitored.

    • Extend Reaction Time: Some hydrolyses are simply slow. Monitor the reaction every 4-6 hours by TLC or LCMS until no more starting material is observed.

G cluster_solutions Troubleshooting Paths Start Low Yield Issue Detected Analyze Analyze Reaction Mixture (TLC, LCMS) Start->Analyze Decision What is the main component remaining? Analyze->Decision SM_Path Unreacted Starting Material Decision->SM_Path Starting Material Amide_Path Amide Intermediate Decision->Amide_Path Amide Sol_SM Increase Temperature OR Increase Acid Conc. OR Extend Reaction Time SM_Path->Sol_SM Sol_Amide Increase Temperature AND/OR Extend Reaction Time Amide_Path->Sol_Amide Monitor Continue Monitoring Until Completion Sol_SM->Monitor Sol_Amide->Monitor

Caption: Troubleshooting workflow for low-yield hydrolysis reactions.

Problem 2: My main product is pure, but I have a significant amount of a single, more polar byproduct.
  • Symptom: You isolate the desired amino acid, but also a significant fraction of 2-amino-2-(oxan-4-yl)acetamide.

  • Causality & Explanation: This is the classic case of incomplete hydrolysis. You have successfully converted all the starting nitrile (Step 1), but the conditions were insufficient to drive the more demanding hydrolysis of the intermediate amide to completion (Step 2).[3][7] Amide hydrolysis is often the rate-limiting step of the entire sequence.

  • Solutions & Protocol Validation:

    • Force the Equilibrium: The most effective solution is to increase the reaction temperature and/or extend the reflux time. The amide will eventually convert to the carboxylic acid with sufficient energy input.

    • Re-subject the Mixture: If you have already worked up the reaction, you can re-subject the mixture of amino acid and amide byproduct to the hydrolysis conditions. The amide will convert to the desired product, improving your overall isolated yield.

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)
HCl Concentration 3 M6 M6 M - Conc. HCl
Temperature 80-90 °CReflux (~100-110 °C)Vigorous Reflux
Time 12-24 h12-24 h24-48 h
Expected Outcome High potential for amide byproductGood conversion to amino acidDrives reaction to completion; monitor for degradation

Data Presentation: Recommended Reaction Conditions for Hydrolysis.

Experimental Protocols

Protocol 1: Standard Hydrolysis of 2-Amino-2-(oxan-4-yl)acetonitrile HCl

This protocol provides a robust starting point for achieving complete hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Amino-2-(oxan-4-yl)acetonitrile HCl (1.0 eq).

  • Add Acid: Add 6 M aqueous hydrochloric acid (approx. 5-10 mL per gram of starting material).

  • Heating: Heat the mixture to a vigorous reflux using a heating mantle. The temperature of the reaction mixture should be approximately 100-110 °C.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the disappearance of the starting material and intermediate amide using a suitable analytical method (see Protocol 2).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude amino acid hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, or by ion-exchange chromatography if necessary.

Protocol 2: In-Process Reaction Monitoring by LCMS

Regular monitoring is crucial to avoid under- or over-processing your material.

  • Sample Preparation: Carefully withdraw a small aliquot (~5-10 µL) from the hot reaction mixture using a long glass pipette. Quench the aliquot in a vial containing a diluent (e.g., 1 mL of water/acetonitrile). Be mindful of the pressure change when sampling from a hot, sealed system.

  • Analysis: Analyze the diluted sample by reverse-phase LCMS.

    • Mobile Phase: A standard gradient of water and acetonitrile with 0.1% formic acid is typically effective.

    • Expected Elution Order: The starting nitrile will be the least polar and elute first. The intermediate amide will be more polar and elute next. The final amino acid product is the most polar and will have the shortest retention time.

  • Decision Making: Continue the reaction until the peaks corresponding to the starting material and the amide intermediate are absent or have been reduced to an acceptable level (e.g., <1% by area).

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link][7]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][3]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link][5]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link][10]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids. Retrieved from [11]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link][6]

  • Parker, E. T., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link][12]

  • Frontiers in Catalysis. (2022, August 5). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][14]

  • International Multidisciplinary Journal for Research & Development. (2025, September 27). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from [Link]

  • Life (Basel). (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link][15]

  • Organic Letters. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link][16]

  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link][17]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Astronomy & Astrophysics. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 28). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]

  • Quora. (2018, October 4). Why is heat needed for the hydrolysis of amides?. Retrieved from [Link][8]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Amino-2-(oxan-4-yl)acetonitrile HCl

Guide Version: 1.0 Introduction 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized for the synthesis of complex molecules containing α,α...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized for the synthesis of complex molecules containing α,α-disubstituted amino acid motifs.[1] These motifs are known to induce specific, restricted conformations in peptides, making them crucial for designing targeted therapeutics.[1] However, the very feature that makes this compound attractive—the bulky, non-planar oxan-4-yl (tetrahydropyranyl) substituent—presents a significant synthetic challenge: steric hindrance . This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols to overcome common hurdles encountered during reactions with this sterically demanding substrate.

Section 1: The Root of the Problem: Understanding Steric Hindrance
Q1: Why is the oxan-4-yl group so sterically demanding?

A1: The steric bulk of the oxan-4-yl group arises from its three-dimensional structure. Unlike a simple linear alkyl chain, the tetrahydropyran (THP) ring is a non-planar, six-membered heterocycle that exists predominantly in a chair conformation. The substituents at the 4-position can occupy either an axial or equatorial position, but in either case, the ring's bulk effectively shields the adjacent α-carbon, which bears the primary amine and nitrile functional groups. This "umbrella effect" physically blocks the trajectory of incoming reagents, slowing down or completely preventing reactions that require direct access to the amine's lone pair or the nitrile's carbon atom. This is a classic example of how the three-dimensional shape of a molecule dictates its reactivity.[2][3]

Steric shielding of the amine by the oxanyl ring.
Section 2: Troubleshooting Common Synthetic Transformations

This section addresses specific, common reactions and provides a structured approach to troubleshooting failures.

2.1 N-Alkylation & N-Arylation Reactions

Common Problem: You are attempting to perform an N-alkylation with an alkyl halide (e.g., methyl iodide) or a Buchwald-Hartwig amination and observe no product, low conversion, or complex mixtures. Direct alkylation of primary amines is notoriously difficult to control, often leading to over-alkylation and the formation of messy product mixtures.[4][5] This problem is exacerbated by steric hindrance.

Troubleshooting Workflow:

N_Alkylation_Troubleshooting Start N-Alkylation Fails (Low/No Yield) Check_Freebase Was the amine free-based? (See FAQ Q1) Start->Check_Freebase Analyze_Crude Analyze Crude Mixture (LC-MS, ¹H NMR) Check_Freebase->Analyze_Crude Yes No_Reaction Observation: Only Starting Material Analyze_Crude->No_Reaction Side_Products Observation: Complex Mixture Analyze_Crude->Side_Products Solution_NR Solution: Increase Reactivity No_Reaction->Solution_NR Solution_SP Solution: Improve Selectivity Side_Products->Solution_SP Protocol_1 Protocol 1: Change Base/Solvent Solution_NR->Protocol_1 Protocol_2 Protocol 2: Reductive Amination Solution_SP->Protocol_2 Protocol_3 Protocol 3: Buchwald-Hartwig (Ligand Screening) Solution_SP->Protocol_3

Troubleshooting workflow for N-alkylation reactions.

Solutions & Protocols:

  • For Direct Alkylation (Sɴ2): Simple Sɴ2 reactions are often too slow due to steric hindrance.[3] To improve outcomes, consider the choice of base and solvent.

ParameterStandard ConditionsRecommended for Hindered SubstrateRationale
Base K₂CO₃, Et₃NNaH, LiHMDS, DBUStrong, non-nucleophilic bases are required to fully deprotonate the amine without competing in the alkylation.
Solvent Acetonitrile, AcetoneDMF, DMSO, THF (anhydrous)Polar aprotic solvents can accelerate Sɴ2 reactions and better solvate the intermediate salts.
Temperature Room Temp.60 - 100 °CIncreased thermal energy is needed to overcome the high activation barrier caused by steric repulsion.
  • Alternative Strategy: Reductive Amination: This is often the most reliable method for mono-alkylation of primary amines.[6] It avoids the over-alkylation issues common with direct alkylation.[5] The reaction proceeds via an imine intermediate, which is then reduced in situ.

    Step-by-Step Protocol: Reductive Amination

    • Free-Base Generation: Dissolve 2-Amino-2-(oxan-4-yl)acetonitrile HCl (1.0 eq) in dichloromethane (DCM, 0.2 M). Add an aqueous solution of 2M NaOH and stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Imine Formation: Dissolve the resulting free-base amine and an aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq) as a catalyst.

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for imines over carbonyls.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS or TLC until the starting amine is consumed (typically 4-12 hours).

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and purify by column chromatography.

  • For N-Arylation (Buchwald-Hartwig): The success of this cross-coupling reaction is highly dependent on the choice of phosphine ligand on the palladium catalyst. For hindered primary amines, specialized bulky, electron-rich ligands are required to facilitate the reductive elimination step.[7]

    Recommended Ligands: For sterically demanding substrates, ligands like XPhos , RuPhos , or bulky biarylphosphine ligands are often necessary to achieve good yields.[7] A screening of different ligands and bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is highly recommended.

2.2 Acylation & Sulfonylation

Common Problem: Incomplete conversion when reacting with acyl chlorides, anhydrides, or sulfonyl chlorides, even with excess reagent. The amine's nucleophilicity is reduced by the steric hindrance, making the acylation step sluggish.[8]

Solutions & Protocols:

  • Increase Reagent Electrophilicity: Instead of using a standard acyl chloride, consider converting it to a more reactive species. For example, acyl fluorides or mixed anhydrides can exhibit enhanced reactivity.

  • Use a Nucleophilic Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP is acylated first to form a highly reactive acylpyridinium intermediate, which is then attacked by the sterically hindered amine.

    Step-by-Step Protocol: DMAP-Catalyzed Acylation

    • Setup: To a solution of the free-based 2-Amino-2-(oxan-4-yl)acetonitrile (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere, add a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). Cool the mixture to 0 °C.

    • Catalyst Addition: Add DMAP (0.1 eq).

    • Reagent Addition: Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

    • Work-up: Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over MgSO₄, filter, and concentrate. Purify the resulting amide via chromatography.

2.3 Reactions Involving the Nitrile Group

Common Problem: Difficulty in hydrolyzing the nitrile to an amide or carboxylic acid under standard harsh acidic or basic conditions. Tertiary nitriles are particularly resistant to hydrolysis, and the steric bulk of the oxanyl group further exacerbates this issue.[9][10] Harsh conditions may also lead to decomposition.

Solutions & Protocols:

  • Mild, Catalytic Hydrolysis: Standard hydrolysis often requires extreme conditions like 96% H₂SO₄ at high temperatures, which can degrade sensitive molecules.[9] A superior method involves using a platinum catalyst under neutral conditions, which is highly effective for hindered nitriles.[9]

    Step-by-Step Protocol: Platinum-Catalyzed Nitrile Hydration to Amide

    • Catalyst Preparation: Use a pre-formed platinum(II) catalyst with a secondary phosphine oxide ligand, such as [PtCl₂(Me₂P(H)=O)₂].

    • Reaction Setup: In a pressure vial, combine the aminonitrile substrate (1.0 eq), the platinum catalyst (0.5-2 mol%), ethanol, and water (typically a 2:1 ratio).

    • Heating: Seal the vial and heat to 80 °C. Reaction times for sterically hindered nitriles can be long (up to 48 hours), but conversion is often clean.[9]

    • Monitoring & Work-up: Monitor the reaction by LC-MS for the formation of the corresponding amide. Once complete, cool the reaction, and extract the product with an organic solvent like THF or DCM.

  • Assisted Hydrolysis via Derivatization: In cases where direct hydrolysis fails, protecting or derivatizing the amine group can facilitate the reaction. For example, benzoylation of the amine can be followed by acid hydrolysis, which first cleaves the nitrile and then the benzoyl group.[11]

Section 3: General FAQs

Q1: My starting material is the HCl salt. Do I need to free-base it before my reaction? A1: Yes, almost always. The hydrochloride salt form means the primary amine is protonated (R-NH₃⁺Cl⁻). In this state, it is not nucleophilic and will not react in alkylation, acylation, or coupling reactions. You must neutralize it with a base to generate the free amine (R-NH₂) before proceeding. A simple liquid-liquid extraction with a base like NaOH or NaHCO₃ is a standard and effective procedure. For reactions run under basic conditions (e.g., using Et₃N or DIPEA), you can sometimes generate the free base in situ by using an extra equivalent of the base, but performing a separate free-basing work-up is generally cleaner and more reliable.

Q2: What are the best analytical techniques to monitor these reactions? A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of reaction progress (disappearance of starting material, appearance of product). LC-MS is invaluable for confirming the mass of the desired product and identifying any side products, which is crucial for effective troubleshooting. ¹H NMR of the crude reaction mixture can also provide quantitative information on conversion if a suitable internal standard is used.

Q3: Are there any specific safety precautions for aminonitriles? A3: Yes. α-Aminonitriles are precursors to amino acids but are also related to cyanohydrins.[12] They can be unstable under strongly acidic or basic conditions at elevated temperatures and may release hydrogen cyanide (HCN) gas, which is extremely toxic. All reactions involving aminonitriles should be conducted in a well-ventilated fume hood. Always handle the compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 4: References
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(16), 5447–5450. [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. [Link]

  • Recent advances in asymmetric Strecker reactions. (2014). ARKIVOC. [Link]

  • Vantourout, J. C., et al. (2014). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 136(49), 17231–17243. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. (1996). CHIMIA. [Link]

  • Reactions of Amines. (2025). Chemistry LibreTexts. [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles1. ACS Publications. [Link]

  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF. (2025). ResearchGate. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed. [Link]

  • D’Amato, E. M., & Watson, M. P. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(4), 2139–2184. [Link]

  • 12.5 Reactions of Amines. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). RSC Publishing. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? (2020). Quora. [Link]

  • Mono-N-alkylation of α-aminoacetonitriles. A novel route to unsymmetrical secondary amines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar. (2004). Semantic Scholar. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Resolution of aminonitriles. (n.d.). Google Patents.

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

  • General Reactivity of Amines. (2019). YouTube. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2025). ResearchGate. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). RSC Publishing. [Link]

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (2025). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride

Technical Guide: 1H NMR Interpretation of 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride Part 1: Executive Summary & Analytical Strategy Subject: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride CAS: 1354963-52-2 (Free b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Interpretation of 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride

Part 1: Executive Summary & Analytical Strategy

Subject: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride CAS: 1354963-52-2 (Free base analog ref) Synonyms:


-Amino-tetrahydropyran-4-acetonitrile HCl; 4-Tetrahydropyranylglycine nitrile HCl.

This guide provides a definitive interpretation of the 1H NMR spectrum for 2-Amino-2-(oxan-4-yl)acetonitrile HCl , a critical intermediate in the synthesis of cathepsin inhibitors and DPP-4 inhibitors. Unlike simple amino acids, the tetrahydropyran (oxan) ring introduces complex coupling patterns (axial/equatorial splitting) and significant inductive effects that complicate spectral analysis.

The Core Analytical Challenge: Distinguishing the target hydrochloride salt from its Free Base precursor and the Boc-protected starting material. This guide compares these three chemical states to validate successful deprotection and salt formation.

Part 2: Comparative Analysis (The Alternatives)

In drug development, this molecule is rarely an endpoint; it is a transient intermediate. The "performance" of your analysis depends on distinguishing the product from its synthetic precursors.

Table 1: Diagnostic Comparison of Synthetic Intermediates
FeatureTarget: HCl Salt Alternative 1: Free Base Alternative 2: Boc-Protected
Amine Signal (

)
8.8 – 9.2 ppm (Broad s, 3H)Diagnostic for salt formation1.8 – 2.5 ppm (Broad s, 2H)Often overlaps with ring protons5.0 – 7.5 ppm (d or s, 1H)Carbamate NH

-Methine (

)
4.4 – 4.7 ppm Deshielded by NH3+3.6 – 3.9 ppm Shielded by lone pair4.0 – 4.3 ppm Mid-range shift
Key Impurity Peak ~3.3 ppm (HDO in DMSO)Must be distinguished from Pyran HResidual extraction solvents (EtOAc/DCM)1.35 – 1.45 ppm (s, 9H)The "Boc" singlet
Solubility High in DMSO-d6, D2OHigh in CDCl3, MeOH-d4High in CDCl3

Critical Insight: The disappearance of the Boc singlet (~1.4 ppm) and the appearance of the downfield ammonium protons (~9.0 ppm) is the primary "Pass/Fail" criterion for this reaction step.

Part 3: Detailed 1H NMR Interpretation (DMSO-d6)

Solvent Choice: DMSO-d6 is mandatory. Using D2O will exchange the ammonium protons (NH3+), erasing the most critical diagnostic signal. Using CDCl3 is impossible due to the salt's insolubility.

Structural Numbering Reference
  • Pos 1: Oxygen (Oxane ring)

  • Pos 2/6: Methylene adjacent to Oxygen

  • Pos 3/5: Methylene beta to Oxygen

  • Pos 4: Methine (bridgehead)

  • Pos

    
    :  Methine attached to Nitrile and Amine
    
Table 2: Chemical Shift Assignments (400 MHz, DMSO-d6)
Shift (

ppm)
Mult.Integ.AssignmentStructural Logic (Causality)
9.10 – 8.90 br s3H-NH3+ Ammonium Protons. Highly deshielded due to positive charge. Broadening occurs due to Quadrupolar relaxation of Nitrogen and chemical exchange.
4.65 – 4.55 d1HH-

Alpha-Methine. Deshielded by the electron-withdrawing Nitrile group (-CN) and the cationic Ammonium group. Appears as a doublet due to coupling with H4 (

Hz).
3.92 – 3.82 dd/m2HH-2/6 (eq) Pyran Equatorial. Adjacent to Oxygen. Equatorial protons are deshielded relative to axial protons due to anisotropy of the C-C bonds.
3.35 – 3.25 td2HH-2/6 (ax) Pyran Axial. Adjacent to Oxygen. Often obscured by the water peak in DMSO. Look for the large coupling constant (

Hz).
2.15 – 2.05 m1HH-4 Bridgehead Methine. Connects the ring to the functional center. Shifts downfield slightly due to the adjacent electron-deficient

-carbon.
1.70 – 1.60 d/m2HH-3/5 (eq) Ring Methylene. Beta to oxygen. Equatorial.
1.45 – 1.30 m2HH-3/5 (ax) Ring Methylene. Beta to oxygen. Axial.

Part 4: Experimental Protocol (Self-Validating)

To ensure the spectrum matches the interpretation above, follow this strict protocol to minimize water exchange and solubility artifacts.

Step-by-Step Methodology
  • Sample Preparation (Dryness is Critical):

    • The hydrochloride salt is hygroscopic. Dry the solid under high vacuum (0.1 mbar) at 40°C for 2 hours before analysis.

    • Why? Excess water broadens the NH3+ peak and can merge it with the baseline, leading to a false negative for salt formation.

  • Solvent Selection:

    • Use DMSO-d6 (99.9% D) from a fresh ampule.

    • Avoid: "Old" DMSO bottles which accumulate water (HDO signal at 3.33 ppm will overlap with H-2/6 axial protons).

  • Acquisition Parameters:

    • Concentration: 10-15 mg in 0.6 mL solvent.

    • Relaxation Delay (D1): Set to 5 seconds (standard is 1s).

    • Reasoning: The quaternary nitrile carbon and the constrained ring protons have different relaxation times. A longer D1 ensures accurate integration ratios between the ammonium protons (3H) and the ring protons.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the residual DMSO pentet to 2.50 ppm .

Part 5: Visualization of Logic

The following diagram illustrates the assignment logic flow, distinguishing the target molecule from its precursors based on spectral features.

NMR_Logic_Flow cluster_ring Pyran Ring Confirmation Start Analyze 1H NMR Spectrum (DMSO-d6) Check_Amine Check 8.5 - 9.5 ppm Region Start->Check_Amine Has_Broad_Singlet Broad Singlet (3H) Present? Check_Amine->Has_Broad_Singlet Check_Boc Check 1.4 ppm Region Has_Broad_Singlet->Check_Boc No Check_Alpha Check Alpha-H Position Has_Broad_Singlet->Check_Alpha Yes Result_FreeBase Free Base (Amine signal upfield ~2.0 ppm) Check_Boc->Result_FreeBase No Singlet Result_Boc Impurity: Boc-Protected (Singlet at 1.4 ppm) Check_Boc->Result_Boc Strong Singlet (9H) Result_HCl Target: HCl Salt Confirmed (NH3+ visible) Check_Alpha->Result_HCl Doublet ~4.6 ppm Check_Alpha->Result_FreeBase Triplet/DD ~3.7 ppm Ring_Signals Verify O-CH2 Multiplets (3.3 & 3.9 ppm) Result_HCl->Ring_Signals

Caption: Logical decision tree for validating 2-Amino-2-(oxan-4-yl)acetonitrile HCl against common synthetic precursors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for inductive effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54595485, 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride. [Link]

Sources

Comparative

HPLC Method Development Guide: 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride Purity

Executive Summary The Challenge: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride presents a "perfect storm" for chromatographic separation: it is highly polar (hydrophilic), lacks a strong UV chromophore, and is chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride presents a "perfect storm" for chromatographic separation: it is highly polar (hydrophilic), lacks a strong UV chromophore, and is chemically unstable (prone to hydrolysis). Standard C18 methods often result in void-volume elution or poor peak shape due to the free amine.

The Solution: This guide compares two distinct separation strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) versus Ion-Pair Reversed-Phase (IP-RP) .

  • Winner for R&D/MS: HILIC (Zwitterionic phase) offers superior retention, MS-compatibility, and sensitivity.

  • Winner for QC/Routine: Aqueous-Stable C18 with Ion-Pairing provides robust, cost-effective purity analysis without long equilibration times.

Part 1: Analyte Profile & Degradation Risks

Before selecting a column, we must understand the molecule's behavior. The analyte is an


-aminonitrile, a classic Strecker synthesis intermediate.[1][2]
  • Polarity: High.[3] The protonated amine (

    
    ) and the tetrahydropyran (oxan) oxygen create significant hydrophilic character.
    
  • Chromophore: Weak. The molecule lacks aromatic conjugation. Detection requires low UV (200–210 nm) or Charged Aerosol Detection (CAD).

  • Stability (Critical):

    
    -aminonitriles are in equilibrium. In aqueous acidic or basic conditions, they degrade into the corresponding ketone and amide/acid.
    
Degradation Pathway Visualization

The method must resolve the parent peak from these specific degradants.

DegradationPathway Parent 2-Amino-2-(oxan-4-yl) acetonitrile (Analyte) Inter Imine Intermediate Parent->Inter Retro-Strecker (-HCN) Amide 2-Amino-2-(oxan-4-yl) acetamide Parent->Amide Partial Hydrolysis Ketone Tetrahydro-4H-pyran-4-one (Major Impurity) Inter->Ketone Hydrolysis Acid Carboxylic Acid Derivative Amide->Acid Full Hydrolysis

Figure 1: Degradation pathways of


-aminonitriles. The method must separate the polar parent from the less polar ketone and the highly polar acid.

Part 2: Methodology Comparison

Method A: HILIC (Zwitterionic Phase) – The Modern Standard

HILIC is the preferred choice for polar amines. It utilizes a water-rich layer on the silica surface to partition the analyte, effectively retaining the hydrophilic salt.

  • Mechanism: Partitioning + weak electrostatic interaction.

  • Stationary Phase: Zwitterionic (e.g., Sulfobetaine or Phosphorylcholine).

  • Why it works: The high organic mobile phase (ACN) induces retention of the polar amine, eluting it after the void volume.

Protocol A (HILIC)
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to focus peak)

    • 2-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 205 nm (or CAD/MS).

  • Sample Diluent: 80:20 ACN:Water (Critical: High organic diluent prevents peak distortion).

Method B: Ion-Pair Reversed Phase (IP-RP) – The Robust QC Alternative

If HILIC columns are unavailable, or if the sample matrix is highly aqueous, IP-RP is the alternative. We use an ion-pairing reagent (sulfonate) to neutralize the amine's charge, making it hydrophobic enough to stick to a C18 chain.

  • Mechanism: Hydrophobic interaction of the ion-pair complex.

  • Stationary Phase: Aqueous-stable C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18).

  • Why it works: The sulfonate tail binds to the C18, and the sulfonate head binds to the amine analyte.

Protocol B (IP-RP)
  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1%

    
     in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-15 min: 5%

      
       40% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm.

  • Sample Diluent: Mobile Phase A.

Part 3: Comparative Performance Data

The following table summarizes the expected performance characteristics based on application data for aliphatic aminonitriles.

ParameterMethod A: HILICMethod B: IP-RPVerdict
Retention (

)
4.5 – 6.02.0 – 3.5HILIC provides better retention away from void.
Peak Shape (

)
1.0 – 1.21.1 – 1.4HILIC yields sharper peaks for free amines.
MS Compatibility Excellent (Volatile buffers)Poor (Non-volatile sulfonates)HILIC is essential for LC-MS ID.
Equilibration Time High (20-30 column vols)Moderate (10 column vols)IP-RP allows faster throughput.
LOD (UV 205nm) ~0.5 µg/mL~1.0 µg/mLHILIC (High ACN increases UV sensitivity).
Stability Separation Good (Amides elute early)Excellent (Ketones elute late)IP-RP separates hydrophobic impurities better.

Part 4: Method Development Decision Tree

Use this logic flow to finalize your method choice.

MethodSelection Start Start Method Development MS_Req Is MS Detection Required? Start->MS_Req HILIC Select Method A: HILIC (Zwitterionic) MS_Req->HILIC Yes Matrix Is Sample Matrix >50% Water? MS_Req->Matrix No (UV Only) IP_RP Select Method B: Ion-Pair RP (C18) Matrix->IP_RP No (Aqueous only) Dilution Can sample be diluted in ACN? Matrix->Dilution Yes Dilution->HILIC Yes Dilution->IP_RP No

Figure 2: Decision matrix for selecting the optimal separation mode based on detection needs and sample matrix.

Part 5: Critical Troubleshooting & Tips

  • The "Disappearing" Peak (Hydrolysis):

    • Issue: In Method B, the analyte peak area decreases over time in the autosampler.

    • Cause: The acidic mobile phase (pH 2.5) promotes hydrolysis of the nitrile to the amide.

    • Fix: Keep autosampler temperature at 4°C. Limit run times. For HILIC, the pH 4.5 buffer is gentler, reducing on-column degradation.

  • UV Baseline Noise:

    • Issue: At 205 nm, gradients cause baseline drift.

    • Fix: Use "UV-cutoff" grade Acetonitrile. In Method A (HILIC), match the buffer concentration in both Mobile Phase A and B (e.g., add 5mM NH4OAc to the ACN line) to flatten the baseline.

  • Sample Solvent Mismatch (HILIC):

    • Issue: Split peaks or broad fronting in HILIC.

    • Cause: Injecting an aqueous sample into a high-organic mobile phase.

    • Fix: Dilute sample 1:4 with Acetonitrile. If solubility is an issue, use 50:50 ACN:Water and reduce injection volume to <2 µL.

References

  • Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Ion-Pairing vs. HILIC for polar amines). Link

Sources

Validation

Comparing reactivity of oxan-4-yl vs cyclohexyl amino acetonitriles

[1][2] Executive Summary The Strategic Shift from Carbocycle to Ether in Drug Design In medicinal chemistry, the substitution of a cyclohexyl ring with an oxan-4-yl (tetrahydropyran-4-yl, THP) ring is a classic bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Strategic Shift from Carbocycle to Ether in Drug Design

In medicinal chemistry, the substitution of a cyclohexyl ring with an oxan-4-yl (tetrahydropyran-4-yl, THP) ring is a classic bioisosteric replacement strategy.[1][2] While both motifs provide a similar steric volume (chair conformation), they diverge significantly in electronic properties, solubility, and metabolic fate.

This guide compares the reactivity and physicochemical profiles of 1-amino-cyclohexanecarbonitrile and 4-amino-oxan-4-carbonitrile .[1][2] For researchers, the oxan-4-yl motif offers a "metabolic hard-stop" at the 4-position and improved aqueous solubility, albeit with slightly modulated basicity and nucleophilicity compared to its carbocyclic counterpart.[1][2]

Part 1: Physicochemical & Structural Analysis[2][3]

The fundamental difference between these two scaffolds lies in the presence of the ether oxygen at the 4-position in the oxan-4-yl ring.[1] This heteroatom introduces a permanent dipole and acts as a hydrogen bond acceptor (HBA), altering the solvation shell and electronic environment of the exocyclic amine and nitrile groups.[3]

Comparative Data Profile
FeatureCyclohexyl Amino AcetonitrileOxan-4-yl Amino AcetonitrileImpact on Reactivity/Properties
Structure Lipophilic CarbocyclePolar Cyclic EtherSolubility & LogP
LogP (Est.) ~1.2 - 1.5~ -0.5 - 0.0THP significantly lowers lipophilicity (lower LogP), improving aqueous solubility.[1][2]
Amine pKa ~10.6 (Parent Amine)~9.6 - 9.8 (Parent Amine)*The 4-oxygen exerts a weak inductive (-I) withdrawal, slightly reducing basicity.[1][2]
Conformation Chair (Equatorial preference)Chair (Anomeric effects minor at C4)Similar steric bulk; THP is a direct steric surrogate.[2]
Metabolic Fate Prone to CYP450 oxidation at C4Metabolically stable at C4Crucial for PK/PD optimization.

*Note: pKa values refer to the parent amines (cyclohexylamine vs. 4-aminotetrahydropyran).[1][2] The electron-withdrawing nitrile group reduces the pKa of the


-amine significantly in both cases (typically to ~5-6), but the relative difference remains.[1]
Electronic Effects on Reactivity[1]
  • Inductive Effect (-I): The oxygen atom in the oxan-4-yl ring pulls electron density through the

    
    -framework.[1][2] Although this effect is attenuated by distance (3 bonds), it renders the oxan-4-yl amine slightly less nucleophilic than the cyclohexyl amine.[1]
    
  • Solvation: The oxan-4-yl nitrile is more solvated in aqueous media.[1][2] This facilitates reactions that require proton transfer (like hydrolysis) by stabilizing charged transition states, whereas the cyclohexyl derivative often requires a co-solvent to achieve a homogeneous reaction phase.

Part 2: Synthetic Accessibility & Reactivity[1][2][3]

Strecker Synthesis (Formation)

Both compounds are synthesized via the Strecker reaction from their respective ketones: Cyclohexanone and Oxan-4-one (Tetrahydropyran-4-one) .[1][2]

  • Reaction Rate: Oxan-4-one is generally more reactive toward nucleophilic attack (cyanide/amine) than cyclohexanone.[1][2] The dipole created by the ether oxygen destabilizes the ground state of the ketone, making the carbonyl carbon more electrophilic.[3]

  • Equilibrium: The formation of the aminonitrile is reversible.[3] The oxan-4-yl aminonitrile is slightly less stable toward retro-Strecker decomposition in the absence of cyanide due to the better leaving group ability of the less basic amine, though this effect is marginal at room temperature.[1]

Hydrolysis (Nitrile Amino Acid)

The conversion of the nitrile to the carboxylic acid (via the amide) is the primary synthetic utility.[3][4]

  • Oxan-4-yl: Hydrolysis rates are typically faster in aqueous acid (e.g., 6M HCl) due to better solubility.[1][2] The ether oxygen can act as a local H-bond acceptor, potentially anchoring water molecules near the reaction site, though the primary driver is bulk solubility.

  • Cyclohexyl: Often requires harsh reflux conditions or the addition of a co-solvent (e.g., Dioxane or DMSO) to solubilize the lipophilic nitrile. In purely aqueous acid, the reaction is biphasic and slow.

Metabolic Stability (The "Killer App")

In drug discovery, the cyclohexyl ring is a "soft spot." CYP450 enzymes frequently hydroxylate the C4 position (para to the amine).[3] Replacing this methylene (-CH2-) with an ether oxygen (-O-) blocks this metabolic pathway completely, as the ether linkage is resistant to oxidative functionalization under physiological conditions.[1][2]

Part 3: Visualization of Pathways[3]

Reaction & Metabolic Fate Comparison

The following diagram illustrates the parallel synthesis of both nitriles and their divergent metabolic fates.

ReactivityComparison cluster_0 Starting Ketones cluster_1 Strecker Synthesis cluster_2 Metabolic Fate (In Vivo) Cyclohexanone Cyclohexanone (Lipophilic) Reagents NH4Cl / NaCN Solvent: MeOH/H2O Cyclohexanone->Reagents Oxanone Oxan-4-one (Polar) Oxanone->Reagents Cyclo_Nitrile Cyclohexyl Amino Acetonitrile Reagents->Cyclo_Nitrile Standard Rate Oxan_Nitrile Oxan-4-yl Amino Acetonitrile Reagents->Oxan_Nitrile Faster Equilibrium Metab_Ox 4-Hydroxy-Cyclohexyl (Metabolic Clearance) Cyclo_Nitrile->Metab_Ox CYP450 Oxidation Metab_Stable No Oxidation at C4 (Metabolically Stable) Oxan_Nitrile->Metab_Stable Blocked Site

Caption: Comparative pathway showing the synthesis and metabolic divergence. Note the metabolic liability of the cyclohexyl scaffold versus the stability of the oxan-4-yl bioisostere.[1][3]

Part 4: Experimental Protocols

Protocol A: Synthesis of Oxan-4-yl Amino Acetonitrile (Strecker)

Context: This protocol is optimized for the oxan-4-yl derivative, accounting for its high water solubility which makes standard extraction difficult.[1][2]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)[1][2]

  • Ammonium Chloride (1.1 eq)

  • Sodium Cyanide (1.1 eq) [Caution: Toxic]

  • Solvent: 40% Aqueous Methanol[2][3]

Step-by-Step:

  • Dissolution: Dissolve NH4Cl (5.9 g, 110 mmol) in water (20 mL). Add Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and Methanol (20 mL).

  • Cyanide Addition: Cool the mixture to 0°C. Add NaCN (5.4 g, 110 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 18 hours. The solution will likely remain homogeneous (unlike cyclohexanone which often oils out).[3]

  • Workup (Critical Deviation):

    • Standard Cyclohexyl Method: Add water, extract with Ether/EtOAc.[2]

    • Oxan-4-yl Method: The product is water-soluble.[1][2] Do not dilute further. Saturate the aqueous phase with solid NaCl.[3] Extract exhaustively with Dichloromethane (DCM) (5 x 50 mL) or Isopropanol/Chloroform (1:3) .[2]

  • Purification: Dry organic layer over Na2SO4 and concentrate. The resulting oil often solidifies upon standing.[3] Recrystallize from Et2O/Hexanes if necessary.[2][3]

Protocol B: Comparative Hydrolysis Kinetics

Context: To determine the relative stability/reactivity of the nitrile group.

  • Setup: Prepare 0.1 M solutions of both nitriles in D2O/d6-DMSO (1:1) containing 1.0 eq of DCl.

  • Monitoring: Incubate at 60°C in an NMR tube.

  • Analysis: Monitor the disappearance of the

    
    -proton signal (shift changes upon conversion to amide/acid).
    
  • Expectation: The oxan-4-yl derivative will show cleaner first-order kinetics due to solubility.[1][2] The cyclohexyl derivative may show biphasic behavior or slower rates if not fully dissolved.[3]

References

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery.[2][3][5] Angewandte Chemie International Edition, 49(48), 8993-8995.[1][2] (Discusses ether/carbocycle bioisosterism principles). Link

  • Bordwell pKa Table. Acidity of organic compounds. (General reference for amine/nitrile pKa trends). Link

  • West, R. (2020).[2] Solid-Phase Synthesis of Amino Acids via Strecker Reaction. (General protocol adaptation). Link

Sources

Comparative

Elemental Analysis Standards for 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride: A Comparative Technical Guide

The following guide provides a comprehensive technical analysis of elemental analysis (EA) standards and methodologies specifically for 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride . This guide deviates from generic t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of elemental analysis (EA) standards and methodologies specifically for 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride .

This guide deviates from generic templates to address the specific chemical challenges of this intermediate: hygroscopicity of the amine-HCl salt , refractory nitrile combustion , and the stoichiometric validation of the chloride counter-ion .

Executive Summary & Compound Profile

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS: 1354963-52-2) is a critical chiral building block, often utilized in the synthesis of Cathepsin K inhibitors and other protease-targeting therapeutics. Its structural duality—a saturated oxygen heterocycle (oxane/tetrahydropyran) coupled with a reactive amino-nitrile motif—presents unique analytical challenges.

For researchers, "Standard" implies two distinct concepts:

  • Calibration Standards: The Certified Reference Materials (CRMs) used to calibrate the analyzer.

  • Performance Standards: The theoretical benchmarks the compound must meet to be considered "pure."

The "Gold Standard" Theoretical Composition

Before selecting an analytical method, the target values must be defined.

  • Formula:

    
    
    
  • Molecular Weight: 176.64 g/mol

ElementTheoretical Mass %Common ToleranceAnalytical Challenge
Carbon (C) 47.60% ± 0.4%Matrix interference from incomplete combustion of the pyran ring.
Hydrogen (H) 7.42% ± 0.4%Critical: High sensitivity to moisture (hygroscopicity of HCl salt).
Nitrogen (N) 15.86% ± 0.3%Nitrile (

) groups can form refractory char, leading to low N recovery.
Chlorine (Cl) 20.07% ± 0.3%Must confirm 1:1 stoichiometry with the amine (Free base vs. Salt).

Comparative Analysis: Calibration Standards & Methodologies

This section compares the three primary pathways for validating the elemental composition of this compound. We evaluate Combustion Analysis (EA) against Quantitative NMR (qNMR) and Potentiometric Titration .

Option A: The Traditional Standard (Combustion + Titration)

Best For: Final QC release, regulatory filing (IND/NDA), and bulk purity confirmation.

  • Calibration Standard: Acetanilide (C=71.09%, N=10.36%) is the preferred CRM.

    • Why? It is non-hygroscopic and has a high C/N stability.

    • Alternative:Sulfanilamide is often used but contains Sulfur, which is unnecessary here and can complicate chromatography in CHNS modes.

  • Chlorine Determination: Oxygen Flask Combustion (Schöniger) followed by titration with

    
    .
    
Option B: The "Smart" Alternative (qNMR)

Best For: Early-stage R&D, in-process checks, and identifying solvates.

  • Internal Standard: Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Why? Maleic acid (singlet at ~6.3 ppm) does not overlap with the oxane ring protons (3.0–4.0 ppm) or the

      
      -proton.
      
  • Mechanism: Direct molar ratio measurement of the analyte against a NIST-traceable internal standard.

Comparative Performance Matrix
FeatureMethod A: Automated CHN Combustion Method B: Quantitative NMR (qNMR) Method C: High-Res MS (HRMS)
Primary Output Weight % (Bulk Purity)Molar % (Molecule Specificity)Exact Mass (Identity)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg
Precision (RSD) < 0.2%< 1.0% (Operator Dependent)< 5 ppm (Mass Error)
Hygroscopicity Risk High (False H% elevation)Low (Solvent masks water)Low
Chlorine Accuracy Low (unless titrated separately)N/A (Indirect via stoichiometry)Qualitative only
Cost Per Run Low ($)Medium (

)
High (

$)

Verdict: For 2-Amino-2-(oxan-4-yl)acetonitrile HCl, Method A (CHN) combined with separate Chloride titration remains the definitive standard for purity. However, qNMR is superior for determining the salt form ratio (free base vs. HCl) during process development.

Experimental Protocols

Protocol 1: Handling Hygroscopic HCl Salts for EA

The amine hydrochloride moiety is prone to absorbing atmospheric moisture, which artificially inflates Hydrogen values and depresses Carbon/Nitrogen percentages.

  • Pre-Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours.

    • Caution: Do not exceed 60°C. Amine hydrochlorides can dissociate or sublime, losing HCl and altering the stoichiometry.

  • Weighing: Use a microbalance with a static eliminator . Weigh samples directly into tin capsules (for CHN) to minimize atmospheric exposure.

  • Combustion Aids: Add 10 mg of Tungsten (VI) Oxide (

    
    )  to the tin capsule.
    
    • Reasoning: The nitrile group is refractory.

      
       acts as a catalyst and oxygen donor to ensure complete combustion of the 
      
      
      
      bond and prevents the formation of volatile carbon residues.
Protocol 2: Chloride Content by Potentiometric Titration

Since standard CHN analyzers do not quantify Chlorine accurately without specific modules, titration is required to validate the salt formation.

  • Dissolution: Dissolve 50 mg of the sample in 30 mL of deionized water.

  • Acidification: Add 1 mL of

    
    .
    
  • Titration: Titrate with 0.01 M Silver Nitrate (

    
    )  using a silver/sulfide ion-selective electrode (ISE).
    
  • Calculation:

    
    
    
    • Target: 20.07% ± 0.3%.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct analytical standard and method based on the development stage of the compound.

AnalysisWorkflow cluster_handling Critical Handling Start Sample: 2-Amino-2-(oxan-4-yl)acetonitrile HCl StageCheck Development Stage? Start->StageCheck PreDry Vacuum Dry 40°C (Prevent HCl Loss) Start->PreDry Required for EA EarlyRD Early R&D / Synthesis StageCheck->EarlyRD Process Dev LateQC Final QC / Release StageCheck->LateQC Final Product qNMR Method: qNMR (DMSO-d6) Std: Maleic Acid EarlyRD->qNMR EA Method: CHN Combustion Std: Acetanilide LateQC->EA Titration Method: Potentiometric Titration Target: 20.07% Cl LateQC->Titration ResultRD Output: Molar Ratio & Identity qNMR->ResultRD ResultQC Output: Mass % Purity (>99.5%) EA->ResultQC Titration->ResultQC PreDry->EA

Figure 1: Analytical workflow for validating amine-hydrochloride salts, distinguishing between R&D (qNMR) and QC (Combustion/Titration) pathways.

Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
High %H (> 7.8%) Hygroscopicity (Water uptake).Redry sample at 40°C; minimize exposure time on balance.
Low %C (< 47.2%) Incomplete combustion of Nitrile.Increase oxygen dosing time; add

catalyst.
Low %Cl (< 19.5%) Non-stoichiometric salt formation.The sample may be a mixture of free base and salt. Re-acidify and recrystallize.
High %Cl (> 20.5%) Excess HCl trapped in lattice.Recrystallize from MeOH/Ether; dry under high vacuum to remove trapped acid gas.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Adapted for organic salts).

  • United States Pharmacopeia (USP). General Chapter <736> Mass Spectrometry and <761> Nuclear Magnetic Resonance. USP-NF.

  • PubChem. (2023). 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride Compound Summary. National Library of Medicine.

  • Microanalysis of Organic Compounds. (2023). Handling of Hygroscopic Samples in Elemental Analysis. Exeter Analytical Technical Notes.

Validation

A Senior Application Scientist's Guide to the Crystal Structure Determination of 2-Amino-2-(oxan-4-yl)acetonitrile Hydrochloride

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not merely academic—it is the bedrock of understanding a molecule'...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not merely academic—it is the bedrock of understanding a molecule's behavior. The crystal structure dictates critical properties such as solubility, stability, and bioavailability. This guide provides an in-depth, practical comparison of methods for determining the crystal structure of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride, a novel small molecule for which, to date, no public crystal structure data exists[1].

Our primary focus will be on Single-Crystal X-ray Diffraction (SCXRD), the definitive technique for unambiguous structure elucidation[2]. We will supplement this with a comparative analysis of alternative methods, namely Powder X-ray Diffraction (PXRD) and Three-Dimensional Electron Diffraction (3DED/MicroED), providing a complete decision-making framework for the crystallographer.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the internal structure of solid materials, providing a detailed three-dimensional map of electron density from which the precise atomic arrangement can be inferred[2][3]. The process, from sample preparation to final structure, is a meticulous one, demanding both skill and an understanding of the underlying principles.

Experimental Protocol: A Step-by-Step Guide to SCXRD

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the final structure is entirely dependent on the quality of the single crystal. For 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride, a polar and likely water-soluble salt, several crystallization techniques should be explored.

  • Rationale: The goal is to achieve a state of supersaturation slowly, allowing molecules to organize into a well-ordered lattice. Rapid precipitation will lead to powder or amorphous solid, unsuitable for SCXRD[4].

  • Methodologies:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) to near-saturation. Loosely cap the vial and allow the solvent to evaporate over several days or weeks. This is often the simplest and most effective starting point for organic small molecules[4].

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible. The slow diffusion of the poor solvent's vapor into the drop gradually reduces the compound's solubility, inducing crystallization.

    • Temperature Gradient: For compounds with sufficient thermal stability, creating a slight temperature gradient in a saturated solution can induce crystallization. By slowly cooling the solution (e.g., 0.1-1°C/h), high-quality crystals can often be obtained[4].

  • Self-Validation: A high-quality crystal for SCXRD should be visually clear, have well-defined faces, and be between 0.1-0.5 mm in size[4]. Examination under a polarized light microscope can confirm its crystallinity and singularity.

Once a suitable crystal is obtained, it must be carefully mounted and cooled for data collection.

  • Rationale: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data[3].

  • Methodologies:

    • Mounting: Using a micro-loop (e.g., a MiTeGen MicroLoop™), carefully pick up a single crystal from the mother liquor. The surrounding oil or mother liquor helps to protect the crystal from shock-cooling damage.

    • Cryo-cooling: The mounted crystal is rapidly plunged into a stream of cold nitrogen gas.

    • Data Collection: The crystal is placed on a goniometer within the diffractometer (e.g., a Rigaku XtaLAB Synergy-i)[3]. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are captured by a detector, creating a series of diffraction images.

The collected diffraction data is then processed to reveal the molecular structure.

  • Rationale: The diffraction pattern contains information about the crystal's unit cell (the basic repeating unit of the lattice) and the arrangement of atoms within it[2]. Mathematical algorithms are used to translate this pattern back into a 3D model of the electron density.

  • Methodologies:

    • Data Integration and Scaling: Software is used to identify the diffraction spots, measure their intensities, and apply corrections.

    • Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial electron density map[5].

    • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed pattern.

The entire SCXRD workflow can be visualized as follows:

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis A Synthesize & Purify 2-Amino-2-(oxan-4-yl) acetonitrile HCl B Crystal Cultivation (e.g., Slow Evaporation) A->B C Select & Mount Single Crystal B->C D Mount on Diffractometer & Cryo-cool (100 K) C->D E X-ray Irradiation & Crystal Rotation D->E F Collect Diffraction Images E->F G Data Processing (Integration & Scaling) F->G H Structure Solution (Direct Methods) G->H I Structure Refinement & Validation H->I J Final Structure (CIF) I->J

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Part 2: A Comparative Guide to Alternative Crystallographic Techniques

While SCXRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck[6]. In such cases, alternative techniques can provide crucial structural information.

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool in pharmaceutical sciences, primarily used for phase identification and polymorph screening[7][8]. It can also be used for structure determination, though with limitations.

  • Causality & Application: PXRD is performed on a polycrystalline (powder) sample. Instead of discrete diffraction spots, a 1D pattern of diffraction peaks versus angle is generated[7]. This "fingerprint" is unique to a specific crystalline phase. It is ideal for routine identification, quality control, and analyzing materials that do not form large single crystals[8].

  • Experimental Protocol:

    • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. Achieving random orientation of the crystallites is crucial to avoid "preferred orientation" effects[7].

    • Data Collection: The sample is placed in a powder diffractometer and irradiated with X-rays over a range of angles (2θ).

    • Data Analysis: The resulting pattern can be compared to a database for phase identification. For structure solution from powder data (ab initio PXRD), the pattern is first indexed to determine the unit cell, and then advanced techniques like Rietveld refinement are used to solve and refine the structure[9].

Three-Dimensional Electron Diffraction (3DED / MicroED)

A revolutionary technique, 3DED (often called MicroED for Micro-Electron Diffraction) uses electrons instead of X-rays to determine crystal structures from nanocrystals, often thousands of times smaller than those required for SCXRD[6][10].

  • Causality & Application: Electrons interact with matter much more strongly than X-rays. This allows for the use of extremely small crystals (down to nanometer size) and very rapid data collection (minutes)[6]. This makes 3DED a powerful tool for analyzing samples that are intractable by SCXRD, such as those that only form very small needles or plates[10].

  • Experimental Protocol:

    • Sample Preparation: A suspension of the nanocrystals is applied to a transmission electron microscope (TEM) grid.

    • Data Collection: The grid is placed in a cryo-electron microscope. A single nanocrystal is identified, and diffraction data is collected as the stage is continuously rotated[10].

    • Data Analysis: The data processing is analogous to SCXRD, yielding a high-resolution crystal structure.

Performance Comparison

The choice of technique is dictated by the nature of the sample and the information required. The following table provides a direct comparison.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Three-Dimensional Electron Diffraction (3DED/MicroED)
Primary Use Unambiguous 3D structure determination[2]Phase ID, polymorphism, crystallinity[7]3D structure from nanocrystals[6]
Sample Requirement Single crystal (0.1 - 0.5 mm)[4]Polycrystalline powder (~mg)[7]Nanocrystals (< 2 µm)[10]
Data Quality Highest resolution, atomic precisionLower resolution due to peak overlapHigh resolution, comparable to SCXRD
Key Advantage "Gold standard" for absolute structureFast, non-destructive, handles mixtures[11]Works with tiny crystals, very fast data collection[6]
Key Limitation Requires high-quality single crystalsStructure solution can be complex/impossibleRequires specialized equipment (cryo-EM)
Information Yield Atomic coordinates, bond lengths/angles, absolute configuration[3]Unit cell, phase purity, crystal fingerprint[8]Atomic coordinates, bond lengths/angles[10]

The decision-making process for which technique to employ can be visualized as follows:

Decision_Tree A Start: Need crystal structure of 2-Amino-2-(oxan-4-yl)acetonitrile HCl B Attempt Single Crystal Cultivation A->B C Obtain crystals > 0.1 mm? B->C D Perform SCXRD C->D Yes E Obtain crystals < 2 µm? C->E No I Unambiguous Structure (Gold Standard) D->I F Perform 3DED / MicroED E->F Yes G Only powder available? E->G No J High-Resolution Structure from Nanocrystals F->J H Perform PXRD G->H Yes K Phase ID & Possible Structure Solution H->K

Caption: Decision tree for selecting a crystallographic method.

Conclusion

For a novel compound like 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride, the primary goal should be to obtain a definitive molecular structure via Single-Crystal X-ray Diffraction. The detailed protocol outlined in this guide provides a robust pathway for achieving this. However, the realities of laboratory work often present challenges in obtaining suitable crystals. In such scenarios, a clear understanding of the capabilities and limitations of alternative methods like Powder X-ray Diffraction and 3D Electron Diffraction is crucial. PXRD serves as an excellent tool for initial characterization and quality control, while 3DED offers a powerful solution for samples that defy traditional crystallization efforts. By employing this integrated approach, researchers can efficiently and accurately elucidate the solid-state structure, paving the way for further development and application.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. Available at: [Link]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1749. Available at: [Link]

  • NanoImaging Services. (2022). Crystallographer's Toolbox for Structure Determination. Available at: [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

  • Ahuja, I. S., & Singh, R. (1981). X-ray diffraction studies on copper(II) chloride and bromide complexes with 3-aminobenzonitrile. Journal of Coordination Chemistry, 11(2), 117-119. Available at: [Link]

  • PubChem. 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride. Available at: [Link]

  • Thallapally, P. K., et al. (2022). Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. Crystal Growth & Design, 22(11), 6431-6435. Available at: [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Available at: [Link]

  • Stephenson, G. A. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Available at: [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Available at: [Link]

  • ITWG. (2016). on powder x-ray diffraction (xrd) —general overview. Available at: [Link]

  • Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available at: [Link]

  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. Available at: [Link]

Sources

Comparative

Reference standards for 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride quality control

An In-Depth Guide to the Qualification and Comparison of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride Reference Standards Introduction 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is an important heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Qualification and Comparison of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride Reference Standards

Introduction

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is an important heterocyclic building block in modern medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. The structural integrity and purity of this starting material are paramount, as any impurities can propagate through a synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the establishment of a well-characterized reference standard is not merely a procedural step but a foundational requirement for robust quality control in research and drug development.

This guide provides a comprehensive framework for the qualification, analysis, and comparison of different batches or sources of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride intended for use as a reference standard. We will delve into the critical quality attributes (CQAs) that define a high-quality standard, present detailed experimental protocols for their assessment, and offer a comparative analysis template. The methodologies described herein are designed to be self-validating, employing orthogonal techniques to ensure the highest degree of confidence in the material's identity, purity, and potency.

The Role and Definition of a Reference Standard

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for analytical purposes. It is the cornerstone of quality control, enabling the verification of identity, the quantification of impurities, and the accurate determination of assay (potency). For a molecule like 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride, which is not yet covered by major pharmacopeias like the USP or EP, it is incumbent upon the user to qualify their own reference material. This involves a rigorous process of structural elucidation and purity assessment to establish a documented chain of evidence supporting its suitability.

The qualification process for a primary reference standard is a multi-faceted analytical endeavor. It requires a suite of tests that, when taken together, provide an unambiguous and comprehensive profile of the material.

cluster_0 Reference Standard Qualification Workflow A Candidate Material Received B Spectroscopic Identification (NMR, MS, FT-IR) A->B Identity C Chromatographic Purity (HPLC-UV/MS) B->C Structure Confirmed D Assay Determination (qNMR, Titration) C->D Purity Profile E Residual Solvents & Water (GC-HS, Karl Fischer) D->E Potency F Data Review & Certification E->F Full Characterization G Qualified Reference Standard F->G Certificate of Analysis Issued

Caption: A typical workflow for the qualification of a chemical reference standard.

Critical Quality Attributes (CQAs) and Analytical Methodologies

The quality of a reference standard is defined by a set of critical attributes. Below, we detail these attributes and the primary analytical techniques used for their evaluation.

Identity Confirmation

The first and most crucial step is to confirm that the material is, in fact, 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride. A single technique is insufficient; a combination of spectroscopic methods is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. The ¹H NMR should show characteristic signals for the protons on the oxane ring, the methine proton adjacent to the amino and nitrile groups, and the exchangeable protons of the amine hydrochloride. The ¹³C NMR will confirm the number of unique carbon atoms, including the quaternary carbon of the nitrile group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion (the free base, C₇H₁₂N₂O), which should match the theoretical value (m/z 140.09496) within a few parts per million (ppm).[1] This confirms the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for the N-H stretch of the amine salt, the C-N stretch of the nitrile (typically around 2240 cm⁻¹), and the C-O-C stretch of the ether in the oxane ring.

Purity Assessment

Purity determination involves quantifying the main component and identifying and quantifying any impurities present. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

  • Chromatographic Purity (HPLC): A stability-indicating HPLC method is essential to separate the main compound from process-related impurities and potential degradants.[2] The primary measure of purity is often expressed as area percent. For a reference standard, purity should ideally be ≥99.5%.

  • Impurity Profiling: When coupled with a mass spectrometer (LC-MS), HPLC can provide structural information on the impurities detected. Understanding the impurity profile is critical, as it can offer insights into the synthesis or stability of the material.

cluster_impurities Potential Impurities main 2-Amino-2-(oxan-4-yl)acetonitrile Main Component imp1 Oxan-4-one Starting Material main:f0->imp1:f0 Process-Related imp2 2-Amino-2-(oxan-4-yl)acetamide Hydrolysis Product main:f0->imp2:f0 Degradation imp3 Dimerization Product Process Impurity main:f0->imp3:f0 Process-Related

Caption: Potential impurity profile for the reference standard.

Assay (Potency)

Assay is the measure of the true content of the substance of interest, accounting for impurities and non-active components like water and residual solvents.

  • Quantitative NMR (qNMR): This is a powerful primary method for assay determination. It involves integrating the signal of a specific proton on the analyte against the signal of a certified internal standard of known purity and concentration. The assay is directly proportional to the integral ratio, providing a highly accurate value without the need for a specific reference standard of the analyte itself.

  • Titrimetry: As a salt of a primary amine, potentiometric titration is a classic and reliable method for assay determination.[3] The sample is dissolved in a suitable solvent and titrated against a standardized strong acid (e.g., perchloric acid). This method provides an absolute measure of the basic content.

Volatiles and Water Content
  • Water Content (Karl Fischer Titration): The hydrochloride salt form can be hygroscopic. Karl Fischer titration is the gold standard for accurately determining the water content.

  • Residual Solvents (GC-Headspace): Gas chromatography with headspace injection is used to identify and quantify any residual solvents from the manufacturing process. The limits for these solvents are typically governed by ICH guidelines.

Comparative Analysis: A Practical Guide

When evaluating a new batch or comparing standards from two different suppliers, a systematic approach is essential. The following table provides a template for such a comparison, using hypothetical data for illustration.

Quality Attribute Methodology Supplier A Standard Supplier B Standard Acceptance Criteria Analysis & Rationale
Identity ¹H NMR, ¹³C NMR, HRMS, FT-IRConformsConformsSpectrum must match the established structureBoth standards are confirmed to be the correct molecule. This is a prerequisite for any further testing.
Chromatographic Purity HPLC-UV (210 nm)99.85% (Area %)99.10% (Area %)≥ 99.5%Supplier A meets the high-purity requirement for a reference standard. Supplier B has a higher total impurity level, which may be acceptable for routine use but not as a primary standard.
Largest Unknown Impurity HPLC-UV0.08%0.45% at RRT 1.2≤ 0.10%The major impurity in Supplier B's material is significant and requires identification and characterization before use. Supplier A's profile is much cleaner.
Water Content Karl Fischer0.15%0.60%≤ 0.5%Supplier B has a higher water content. This must be accounted for in the final assay calculation to avoid weighing errors.
Assay (as is) qNMR99.6%98.5%Report ValueThe qNMR assay reflects the true content. Supplier A's higher assay is consistent with its higher purity and lower water content.
Corrected Assay (Dry Basis) Calculation99.75%99.1%≥ 99.0%Correcting for water content provides the assay of the anhydrous material. Both are potent, but Supplier A provides a higher degree of certainty.

Detailed Experimental Protocol: HPLC Purity Method

This protocol provides a starting point for developing a robust purity method. Method optimization and validation are required for GMP applications.

Objective: To determine the chromatographic purity of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)[4]

  • Water (HPLC grade)

  • Formic acid (reagent grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride reference standard.

  • Dissolve in and dilute to 10 mL with Mobile Phase A to achieve a final concentration of ~1.0 mg/mL.

  • Vortex to ensure complete dissolution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to ensure no system peaks interfere.

  • Inject the prepared sample solution.

  • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Causality Behind Choices:

  • C18 Column: A C18 stationary phase is a versatile, non-polar phase suitable for retaining the moderately polar analyte.

  • Acidic Mobile Phase (Formic Acid): The amine group on the analyte is basic. The acidic mobile phase ensures this group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column.

  • Gradient Elution: The gradient from low to high organic solvent concentration ensures that the main, relatively polar analyte is well-retained and separated from early-eluting polar impurities, while also eluting any late-eluting, non-polar impurities from the column in a reasonable time.

  • Low UV Wavelength (210 nm): The molecule lacks a strong chromophore. Detection at a low wavelength like 210 nm is necessary to achieve sufficient sensitivity for both the main peak and low-level impurities.

Conclusion

The qualification of a reference standard for a novel pharmaceutical intermediate like 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a rigorous, evidence-based process. It demands the application of orthogonal analytical techniques to build a comprehensive quality profile encompassing identity, purity, and assay. This guide provides the framework and practical methodologies for researchers to confidently characterize their standards, compare materials from different sources, and ultimately ensure the quality and reproducibility of their scientific work. By adhering to these principles, scientists can build a solid analytical foundation for their drug development programs.

References

  • LGC Standards. (n.d.). 2-Amino-acetonitrile-2,2-d2 Hydrochloride. Retrieved from LGC Standards Website. [https://www.lgcstandards.com/US/en/2-Amino-acetonitrile-2-2-d2-Hydrochloride/p/TRC-A580057]
  • Synblock. (n.d.). 2-amino-2-(oxan-4-yl)acetonitrile. Retrieved from Synblock Website. [https://www.synblock.com/cas-1247619-00-6.html]
  • CHIRALEN. (n.d.). 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride. Retrieved from CHIRALEN Website. [https://www.chiralen.com/cas-1354963-52-2.html]
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from BenchChem Website. [https://www.benchchem.com/technical-guides/stability-and-degradation-of-2-amino-2-pyridin-3-yl-acetonitrile]
  • Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay02069a]
  • PubChemLite. (2026). 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride (C7H12N2O). Retrieved from PubChemLite Website. [https://pubchemlite.org/compound/2-amino-2-oxan-4-yl-acetonitrile_hydrochloride]
  • MilliporeSigma. (n.d.). 2-Aminoacetonitrile hydrochloride. Retrieved from MilliporeSigma Website. [https://www.sigmaaldrich.com/US/en/product/aldrich/6011149]
  • BenchChem. (2025). A Researcher's Guide to Benchmarking the Purity of Commercial 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from BenchChem Website. [https://www.benchchem.com/technical-guides/benchmarking-purity-of-commercial-2-amino-2-pyridin-3-yl-acetonitrile]
  • R-Biopharm. (n.d.). Acetonitrile extraction. Retrieved from R-Biopharm Website. [https://www.r-biopharm.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from USP Website. [https://www.usp.org/sites/default/files/usp/document/harmonization/pharmacopoeial-methods/a_1_amino_acid_analysis.pdf]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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